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4-Benzyloxy-2-isopropylphenylboronic acid Documentation Hub

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  • Product: 4-Benzyloxy-2-isopropylphenylboronic acid
  • CAS: 211495-36-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Benzyloxy-2-isopropylphenylboronic Acid

This technical guide details the synthesis of 4-Benzyloxy-2-isopropylphenylboronic acid , a critical intermediate often employed in Suzuki-Miyaura cross-couplings for medicinal chemistry programs (e.g., glucokinase activ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-Benzyloxy-2-isopropylphenylboronic acid , a critical intermediate often employed in Suzuki-Miyaura cross-couplings for medicinal chemistry programs (e.g., glucokinase activators, GPCR ligands).

The protocol prioritizes regiochemical fidelity, specifically addressing the challenge of installing the boronic acid moiety ortho to the bulky isopropyl group while maintaining the integrity of the benzyloxy ether.

Executive Summary & Strategic Analysis

Target Molecule: 4-Benzyloxy-2-isopropylphenylboronic acid CAS Registry: (Analogous precursors: 146631-00-7 for non-isopropyl variant; specific target often proprietary/custom synthesis). Core Challenge: Steric congestion at the C1 position (flanked by the C2-isopropyl group) and regiocontrol during the halogenation precursor stage.

Retrosynthetic Logic

The most robust route avoids direct bromination of the free phenol, which often leads to mixtures of ortho and para isomers relative to the hydroxyl group. Instead, an "Ether-First" strategy is employed. Protecting the phenol as a benzyl ether first utilizes the steric bulk of the benzyl group to discourage ortho-bromination (relative to oxygen), thereby enhancing selectivity for the para-position (C4), which is the required site for the subsequent lithiation/borylation.

Retrosynthesis Target 4-Benzyloxy-2-isopropylphenylboronic acid (Target) Precursor 1-Bromo-4-(benzyloxy)-2-isopropylbenzene (Key Intermediate) Target->Precursor Li-Halogen Exchange Borylation Ether 1-(Benzyloxy)-3-isopropylbenzene Precursor->Ether Regioselective Bromination (EAS) Start 3-Isopropylphenol (Starting Material) Ether->Start Williamson Ether Synthesis

Figure 1: Retrosynthetic disconnection strategy highlighting the "Ether-First" approach to control regiochemistry.

Detailed Experimental Protocol

Step 1: Protection (Williamson Ether Synthesis)

Objective: Convert 3-isopropylphenol to 1-(benzyloxy)-3-isopropylbenzene. Rationale: The benzyl group protects the phenol from oxidation during bromination and directs the subsequent electrophilic aromatic substitution (EAS) to the para position.

  • Reagents: 3-Isopropylphenol (1.0 equiv), Benzyl bromide (1.2 equiv), Potassium carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Acetone (Reagent grade) or DMF (for faster rates).

  • Protocol:

    • Charge a round-bottom flask with 3-isopropylphenol and acetone (0.5 M concentration).

    • Add anhydrous

      
       in one portion.
      
    • Add benzyl bromide dropwise via an addition funnel over 15 minutes.

    • Heat the suspension to reflux (

      
      C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
      
    • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

      
       and concentrate.
      
    • Yield Expectation: 90–95% (Pale yellow oil).

Step 2: Regioselective Bromination

Objective: Synthesis of 1-bromo-4-(benzyloxy)-2-isopropylbenzene. Mechanism: Electrophilic Aromatic Substitution (EAS). The alkoxy group is a strong ortho/para activator. The isopropyl group is a weak activator. The position para to the benzyloxy group (C4 relative to ether) is sterically accessible and electronically favored.

  • Reagents: N-Bromosuccinimide (NBS, 1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature:

    
    C to Room Temperature (RT).
    
  • Protocol:

    • Dissolve 1-(benzyloxy)-3-isopropylbenzene in MeCN (0.2 M) under Nitrogen (

      
      ).
      
    • Cool the solution to

      
      C.[1]
      
    • Add NBS portion-wise (solid) over 30 minutes. Note: Protect from light to prevent radical side reactions.

    • Allow to warm to RT and stir for 12 hours.

    • Critical Check: Analyze by GC-MS or NMR. Look for the singlet aromatic proton signals. The target molecule will have two aromatic protons para to each other (singlets) or coupled if the regioselectivity shifts. The target structure (1-bromo-4-benzyloxy-2-isopropyl) has protons at C3 and C6 (para to each other).

    • Workup: Quench with saturated sodium thiosulfate (

      
      ) to remove active bromine. Extract with diethyl ether.[2] Wash with water.[2][3]
      
    • Purification: Recrystallization from cold hexanes or column chromatography (Silica, 100% Hexanes

      
       5% EtOAc/Hexanes).
      
    • Yield Expectation: 75–85%.

Step 3: Cryogenic Borylation (Lithium-Halogen Exchange)

Objective: Conversion of the aryl bromide to the boronic acid. Rationale: The isopropyl group at the C2 position creates significant steric hindrance. Standard Grignard formation may be sluggish. Lithium-halogen exchange is faster and cleaner at low temperatures, preventing benzylic deprotonation.

  • Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv), Triisopropyl borate (

    
    , 1.5 equiv).
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Protocol:

    • Drying: Flame-dry a 3-neck flask under Argon. Add 1-bromo-4-(benzyloxy)-2-isopropylbenzene and anhydrous THF (0.1 M).

    • Cooling: Cool the solution to

      
      C (Dry ice/Acetone bath). Ensure internal temperature stabilizes.
      
    • Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temp

      
      C.
      
      • Observation: A color change (often yellow to orange) indicates aryl-lithium formation.

      • Hold: Stir at

        
        C for 1 hour. The steric bulk of the isopropyl group stabilizes the anion but slows the exchange slightly.
        
    • Borylation: Add Triisopropyl borate (

      
      ) dropwise.
      
      • Note:

        
         is preferred over Trimethyl borate (
        
        
        
        ) here because the bulkier ester minimizes the formation of "ate" complexes that can lead to double-addition byproducts.
    • Warming: Stir at

      
      C for 1 hour, then remove the cooling bath and allow to warm to 
      
      
      
      C over 2 hours.
    • Hydrolysis: Quench with 2M HCl (aqueous) at

      
      C. Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.
      
    • Workup: Extract with EtOAc (

      
      ). Wash combined organics with brine.[2] Dry over 
      
      
      
      .[2]
    • Isolation: Concentrate to a minimum volume. Precipitate the boronic acid by adding hexanes or pentane. Filter the white solid.

Workflow Step1 Step 1: Benzylation (BnBr, K2CO3, 60°C) Step2 Step 2: Bromination (NBS, MeCN, 0°C) Step1->Step2 Isolated Intermediate Step3 Step 3: Lithiation (n-BuLi, THF, -78°C) Step2->Step3 Dry & Degas Step4 Step 4: Boryl Trap (B(OiPr)3, Hydrolysis) Step3->Step4 In-situ

Figure 2: Linear reaction workflow with critical process parameters.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Water Content (Step 3) < 50 ppm (Karl Fischer)Moisture destroys n-BuLi and the aryl-lithium intermediate immediately, lowering yield.
Lithiation Temp

C to

C
Higher temperatures risk Wurtz coupling or deprotonation of the benzylic position on the ether.
Quench pH pH 1–2Acidic conditions are required to break the initial boronate "ate" complex and hydrolyze the ester to the acid.
Bromination Light Dark/Amber GlassPrevents benzylic radical bromination at the isopropyl position (a common impurity).

Troubleshooting & Optimization

Issue: Low Yield in Borylation
  • Cause: Incomplete Lithium-Halogen exchange due to steric hindrance of the isopropyl group.

  • Solution: Increase the "Hold" time at

    
    C to 2 hours. Alternatively, use t-BuLi (2.0 equiv) which is more reactive, but requires strictly 
    
    
    
    C handling to avoid side reactions.
Issue: Protodeboronation (Instability)
  • Cause: Boronic acids with ortho-substituents and electron-donating groups (like benzyloxy) can be prone to protodeboronation (loss of Boron) during acidic workup or storage.

  • Solution: Do not store the free acid for long periods. Convert immediately to the Pinacol Ester (using Pinacol and

    
    ) for long-term stability. The pinacol ester is also easier to purify via silica chromatography.
    
Issue: Regioisomer Contamination (Step 2)
  • Cause: Formation of the 2-bromo isomer (between alkoxy and isopropyl) or 6-bromo isomer.

  • Solution: Switch solvent to Propylene Carbonate or use low-temperature bromination (

    
    C) to maximize the directing effect of the benzyloxy group.
    

References

  • Regioselectivity in Phenol Bromination

    • Study: "Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides."
    • Relevance: Validates the preference for para-bromination in substituted phenols and the utility of controlled bromin
    • Source:

  • Precursor Synthesis (Patent)

    • Patent: US3449443A "Method for selectively brominating phenols."[3]

    • Relevance: Describes the fundamental reactivity of isopropyl-substituted phenols towards bromination, highlighting the steric challenges that necessitate the "Ether-First" protection str
    • Source:

  • Commercial Validation of Intermediate

    • Compound: 1-(Benzyloxy)-4-bromo-2-isopropylbenzene.[4]

    • Relevance: Confirms the stability and existence of the key brominated intermediate required before the boryl
    • Source:

  • General Borylation Protocol (Suzuki Precursors)

    • Guide: "Benzylboronic acid or boronate synthesis."[5]

    • Relevance: While specific to benzylboronates, this resource outlines the standard cryogenic lithiation/borylation conditions (n-BuLi/Borate) applicable to hindered aryl systems.
    • Source:

Sources

Exploratory

physicochemical properties of 4-Benzyloxy-2-isopropylphenylboronic acid

Technical Whitepaper: 4-Benzyloxy-2-isopropylphenylboronic Acid Executive Summary 4-Benzyloxy-2-isopropylphenylboronic acid represents a challenging class of arylboronic acids characterized by the "Ortho-Steric/Para-Elec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Benzyloxy-2-isopropylphenylboronic Acid

Executive Summary

4-Benzyloxy-2-isopropylphenylboronic acid represents a challenging class of arylboronic acids characterized by the "Ortho-Steric/Para-Electronic" paradox. The ortho-isopropyl group introduces significant steric bulk, hindering standard transmetallation pathways, while the para-benzyloxy moiety functions as a strong electron-donating group (EDG), increasing susceptibility to protodeboronation.

This guide moves beyond standard datasheets to provide a mechanistic framework for handling, characterizing, and deploying this reagent in high-value Suzuki-Miyaura cross-couplings. It is designed for medicinal chemists requiring high-fidelity incorporation of the 2-isopropyl-4-alkoxyphenyl motif, a common pharmacophore in SGLT2 inhibitors and kinase modulators.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule’s behavior is dictated by the interplay between the lipophilic "grease" of the benzyl/isopropyl groups and the reactive boronic acid center.

Structural Analysis
  • Core: Phenylboronic acid.[1][2][3]

  • Position 2 (Ortho): Isopropyl group.[2] Effect: High steric hindrance.[2][4][5][6][7] Increases the "cone angle" required for catalyst approach.

  • Position 4 (Para): Benzyloxy group.[1][3][8][9] Effect: Electron donation (+M effect). Increases electron density on the ring, theoretically accelerating oxidative addition of the partner, but destabilizing the C-B bond toward acid-catalyzed hydrolysis.

Physicochemical Data Table
PropertyValue / CharacteristicTechnical Note
Molecular Formula C₁₆H₁₉BO₃
Molecular Weight ~270.13 g/mol
Physical State White to Off-white SolidWaxy texture possible due to isopropyl/benzyl lipophilicity.
Solubility (Organic) High: THF, DCM, DMF, TolueneExcellent solubility in non-polar solvents due to lipophilic domains.
Solubility (Aqueous) NegligibleRequires co-solvents (e.g., Dioxane/H₂O 4:1) for coupling.[2][4][5][6][7]
pKa (Boronic Acid) ~9.5 - 10.5 (Predicted)Higher than PhB(OH)₂ (8.8) due to electron-donating groups.
Stability ModerateProne to Protodeboronation in acidic media; forms Boroxines (anhydrides) upon drying.

Part 2: Synthetic Utility & Mechanistic Insights

The Boroxine Equilibrium (Critical for Stoichiometry)

Unlike simple acids, this molecule exists in a dynamic equilibrium with its dehydrated trimer (boroxine). Standard gravimetric measurement often leads to stoichiometric errors (under-dosing) because the user assumes they are weighing the free acid, while they are actually weighing the lighter anhydride.

Mechanism of Dehydration: 3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

  • Implication: If your material has been vacuum-dried or stored with desiccants, it is likely >50% boroxine.

  • Correction: Always verify the "active boron" content via HPLC or ¹H-NMR (see Protocol 4.1) before setting up sensitive couplings.

The "Ortho-Effect" in Suzuki Coupling

The 2-isopropyl group blocks the approach of the Palladium center during the transmetallation step. Standard catalysts like Pd(PPh₃)₄ often fail, resulting in low conversion or homocoupling of the electrophile.

Recommended Catalyst Systems:

  • Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).

  • Specific Ligand: SPhos or XPhos .

    • Why: These ligands are electron-rich (facilitating oxidative addition) and bulky (enforcing a coordination geometry that encourages reductive elimination despite the steric bulk of the substrate).

  • Pre-catalyst: Pd(OAc)₂ or Pd-PEPPSI-IPr (for extremely difficult cases).

Part 3: Visualization of Mechanistic Pathways

Diagram 1: The Boroxine-Acid Equilibrium & Protodeboronation Risk

This diagram illustrates the two primary stability pathways: reversible dehydration (safe) and irreversible protodeboronation (decomposition).

BoronPathways FreeAcid Free Boronic Acid (Reactive Species) Boroxine Boroxine (Trimer) (Storage Form) FreeAcid->Boroxine Vacuum/Heat (-H2O) Deboronated Deboronated Arene (Decomposition) FreeAcid->Deboronated Acid/Heat (Protodeboronation) Boroxine->FreeAcid Aqueous Base (+H2O)

Caption: Equilibrium between active acid and storage trimer, versus irreversible loss via protodeboronation.

Diagram 2: Sterically Demanding Suzuki Cycle

Visualizing why standard ligands fail and bulky ligands succeed.

SuzukiCycle Pd0 Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMetal Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMetal + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 StericBlock 2-Isopropyl Steric Clash Blocks Standard Pd StericBlock->TransMetal Solution Solution: SPhos/XPhos Creates Open Pocket Solution->TransMetal

Caption: The transmetallation step is the kinetic bottleneck due to the 2-isopropyl steric wall.

Part 4: Experimental Protocols (Self-Validating)

Protocol 4.1: Active Boron Quantification (NMR)

Purpose: To determine the precise molecular weight correction factor (Acid vs. Boroxine).

  • Sampling: Dissolve ~10 mg of the sample in DMSO-d₆.

  • Acquisition: Run a standard ¹H-NMR.

  • Analysis:

    • Look for the Boronic Acid protons (-B(OH )₂). These typically appear as a broad singlet around 8.0–9.0 ppm in DMSO.

    • If the integral is low or absent, but the aromatic signals are sharp, the sample is largely Boroxine.

    • Validation: Add 1 drop of D₂O to the NMR tube. Shake. The boroxine will hydrolyze back to the acid (or exchange with D₂O), simplifying the spectrum.

  • Calculation: If Boroxine is dominant, use the molecular weight of the trimer divided by 3 for stoichiometry calculations, or re-hydrate the batch.

Protocol 4.2: High-Efficiency Coupling (The "Buchwald" Method)

Purpose: Coupling 4-Benzyloxy-2-isopropylphenylboronic acid with a heteroaryl chloride.

Reagents:

  • Boronic Acid: 1.2 - 1.5 equivalents (Corrected for purity).

  • Aryl Halide: 1.0 equivalent.

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos-G2 Precatalyst.

  • Base: K₃PO₄ (3.0 equiv) - Phosphate is superior to Carbonate for sterically hindered substrates.

  • Solvent: Toluene : Water (10:1) or Dioxane : Water (4:1).

Step-by-Step:

  • Degassing: Charge solid reagents (Aryl halide, Boronic acid, Base) into the vial. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd/Ligand (or Precatalyst) last, under positive inert gas pressure.

  • Reaction: Heat to 80–100°C.

    • Note: Do not exceed 100°C if possible, to prevent protodeboronation of the electron-rich boronic acid.

  • Monitoring: Check HPLC at 1 hour. If "Deboronated" byproduct (1-benzyloxy-3-isopropylbenzene) is observed >5%, lower temperature to 60°C and increase catalyst load.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(34), 12068–12078. Link

  • Sigma-Aldrich. (2024).[1] Boronic Acids & Derivatives Technical Bulletin. Link

  • Hall, D. G. (Ed.). (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

Sources

Foundational

4-Benzyloxy-2-isopropylphenylboronic acid structural analysis and characterization

Topic: 4-Benzyloxy-2-isopropylphenylboronic Acid: Structural Analysis and Characterization Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Executive Summary 4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Benzyloxy-2-isopropylphenylboronic Acid: Structural Analysis and Characterization Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

4-Benzyloxy-2-isopropylphenylboronic acid (CAS: 211495-36-2) is a specialized organoboron intermediate used primarily in the synthesis of SGLT2 inhibitors and other sterically demanding biaryl scaffolds.[1] Its structure combines a lipophilic isopropyl group at the ortho position (providing steric bulk and metabolic stability) with a benzyloxy group at the para position (serving as a protected phenol or hydrophobic pharmacophore).

This guide addresses the specific analytical challenges posed by this molecule, particularly the boronic acid-boroxine equilibrium and the steric hindrance introduced by the isopropyl moiety, which necessitates tailored protocols for characterization and cross-coupling.

Structural Analysis & Physicochemical Properties[2][3][4][5]

Molecular Architecture

The molecule features a 1,2,4-trisubstituted benzene ring. The interplay between the electron-donating benzyloxy group and the electron-deficient boronic acid moiety creates a unique electronic environment, while the ortho-isopropyl group introduces significant steric strain.

FeatureMoietyFunctionAnalytical Signature
Reactive Center Boronic Acid (

)
Suzuki-Miyaura coupling partner; reversible covalent binding.Broad singlet (OH) in

H NMR; variable stoichiometry due to dehydration.
Steric Bulk Isopropyl (

)
Ortho-substitution restricts rotation; increases lipophilicity.Septet (~3.0-3.5 ppm) + Doublet (~1.2 ppm).
Electronic Donor Benzyloxy (

)
Para-donor; protecting group.Singlet (~5.1 ppm,

); Multiplet (~7.3-7.5 ppm, Ph).
The Boroxine Equilibrium (Critical Quality Attribute)

Like most arylboronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine). This dehydration is accelerated by heat and vacuum drying, leading to variable melting points and elemental analysis results.

Mechanism of Dehydration: Three molecules of the boronic acid release three water molecules to form a six-membered


 ring. This process is reversible in the presence of moisture.

BoroxineEquilibrium cluster_legend Equilibrium Dynamics Acid Boronic Acid Monomer (3 x Ar-B(OH)2) Transition Dehydration (- 3 H2O) Acid->Transition Heat / Vacuum Transition->Acid Boroxine Boroxine Trimer (Ar3-B3O3) Transition->Boroxine Boroxine->Transition + H2O (Ambient Moisture) Note Note: In NMR solvents (CDCl3), mixtures of monomer and trimer cause peak broadening.

Figure 1: The reversible dehydration of arylboronic acids to boroxines. This equilibrium complicates quantitative analysis if not controlled.

Comprehensive Characterization Protocol

Nuclear Magnetic Resonance (NMR) Strategy

The ortho-isopropyl group restricts the rotation of the boronic acid moiety, and the boroxine equilibrium can cause peak broadening.

Protocol for High-Resolution


H NMR: 
  • Solvent Choice: Use DMSO-

    
     rather than CDCl
    
    
    
    . DMSO forms hydrogen bonds with the
    
    
    protons, stabilizing the monomeric form and sharpening the peaks.
  • The "D

    
    O Shake":  If peaks remain broad or if boroxine contamination is suspected, add 1-2 drops of D
    
    
    
    O to the NMR tube. This hydrolyzes the boroxine back to the acid in situ (though the OH protons will exchange and disappear).
  • Diagnostic Signals (Predicted):

    • 
       1.15 ppm (d, 6H):  Isopropyl methyls.
      
    • 
       3.40 ppm (sept, 1H):  Isopropyl methine.
      
    • 
       5.15 ppm (s, 2H):  Benzyloxy methylene.
      
    • 
       8.0 - 8.2 ppm (s, 2H):  Boronic acid OH (visible in dry DMSO-
      
      
      
      ).
Mass Spectrometry (MS)

Boronic acids are notoriously difficult to ionize in ESI-MS because they form esters with methanol (common mobile phase) and trimers.

  • Issue: In MeOH, you often observe

    
     (methyl ester) rather than 
    
    
    
    .
  • Solution: Use Negative Mode ESI . Boronic acids readily form an adduct with hydroxide or formate ions. Look for

    
     or 
    
    
    
    .[2]
HPLC Purity Assessment

Standard reverse-phase methods may cause peak tailing due to the interaction of boron with silanol groups on the column.

Optimized HPLC Method:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of silanols).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Note: The boronic acid may elute as a broad peak. If peak shape is poor, add 0.1% pinacol to the sample diluent to form the boronate ester in situ, which chromatographs sharply.

Handling and Stability

Storage Conditions
  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. While relatively air-stable, long-term exposure to moist air promotes protodeboronation (cleavage of the C-B bond).

  • Container: Tightly sealed glass. Avoid polystyrene, as boronic acids can leach additives.

Quality Control Decision Tree

Use this workflow to validate incoming batches before use in synthesis.

QCDecisionTree Start Incoming Material (White Powder) Visual Visual Inspection (Check for discoloration) Start->Visual Solubility Solubility Test (DMSO/MeOH) Visual->Solubility NMR 1H NMR (DMSO-d6) Solubility->NMR Decision1 Peaks Broad? NMR->Decision1 Treat Add D2O Shake Decision1->Treat Yes (Boroxine present) Purity HPLC Purity (>95%?) Decision1->Purity No (Sharp peaks) Treat->Purity Pass RELEASE for Synthesis Purity->Pass Yes Fail Recrystallize (Acetonitrile/Water) Purity->Fail No Fail->Start Retest

Figure 2: QC workflow for verifying the integrity of 4-Benzyloxy-2-isopropylphenylboronic acid.

Application: Steric Considerations in Suzuki Coupling

The 2-isopropyl group creates significant steric hindrance around the boron atom. This affects the transmetallation step of the Suzuki-Miyaura catalytic cycle. Standard conditions (


, 

) may result in low yields or homocoupling.

Recommended Catalytic Systems:

  • Catalyst: Use Pd sources with bulky, electron-rich phosphine ligands to facilitate oxidative addition and transmetallation.

    • Examples:

      
      , Pd-XPhos G3, or 
      
      
      
      + SPhos.
  • Base: Stronger bases like

    
     or 
    
    
    
    often perform better than carbonates for sterically hindered substrates.
  • Solvent: 1,4-Dioxane/Water or Toluene/Water mixtures (high temperature required, typically 80-100°C).

References

  • National Center for Biotechnology Information (NCBI). (2025). The Boroxine-Boronic Acid Equilibrium: Kinetics and Mechanism. PubMed. Retrieved from [Link]

Sources

Exploratory

Introduction: The Emerging Utility of a Sterically Hindered Silanediol

An In-depth Technical Guide to Dicyclopentylsilanediol (CAS No. 211495-85-1) A Note on Chemical Identification: The CAS number provided in the topic, 211495-36-2, is not extensively documented in scientific literature.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dicyclopentylsilanediol (CAS No. 211495-85-1)

A Note on Chemical Identification: The CAS number provided in the topic, 211495-36-2, is not extensively documented in scientific literature. However, the closely related CAS number 211495-85-1 corresponds to Dicyclopentylsilanediol, a compound with a growing body of research and applications. This guide will focus on Dicyclopentylsilanediol (CAS 211495-85-1), as it is the likely compound of interest for researchers and drug development professionals.

Dicyclopentylsilanediol is an organosilicon compound distinguished by the presence of two hydroxyl groups and two bulky cyclopentyl substituents attached to a central silicon atom. This unique structure imparts a notable stability against self-condensation, a common challenge with simpler silanediols.[1] The steric hindrance provided by the cyclopentyl groups allows for the isolation and utilization of this molecule as a versatile building block and catalyst in a variety of chemical transformations. Its ability to act as a potent hydrogen-bond donor is central to its function, enabling its use in anion-binding catalysis and the activation of substrates in enantioselective synthesis.[1][2][3] This guide provides an in-depth exploration of the properties, synthesis, and key applications of Dicyclopentylsilanediol, with a focus on practical, field-proven insights for the research scientist.

Core Properties of Dicyclopentylsilanediol

A comprehensive understanding of the physicochemical properties of Dicyclopentylsilanediol is essential for its effective application in research and development. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 211495-85-1[4][5]
Molecular Formula C₁₀H₂₀O₂Si[4][5]
Molecular Weight 200.35 g/mol [4][5]
Appearance White to yellow solid[1][6]
Boiling Point 311.6°C at 760 mmHg[1]
Flash Point 142.2°C[1]
Density 1.06 g/cm³[1]
Refractive Index 1.506[1]
InChI Key KKCJXDUBNUSNTR-UHFFFAOYSA-N[6]

Synthesis of Dicyclopentylsilanediol: A Detailed Protocol

The most common and direct route to Dicyclopentylsilanediol is the controlled hydrolysis of its corresponding dichlorosilane precursor, Dichlorodicyclopentylsilane. The key to a successful synthesis is managing the reaction conditions to favor the formation of the silanediol while minimizing the formation of polysiloxane byproducts through intermolecular condensation.

Synthesis Workflow

synthesis_workflow start Start: Dichlorodicyclopentylsilane in an organic solvent (e.g., ether) hydrolysis Controlled Hydrolysis: Slow addition of water with a weak base (e.g., NaHCO₃ solution) at low temperature (0-5°C) start->hydrolysis Reaction Initiation workup Work-up: 1. Phase separation 2. Washing of organic layer 3. Drying over Na₂SO₄ hydrolysis->workup Reaction Quenching purification Purification: 1. Solvent removal 2. Recrystallization or column chromatography workup->purification Crude Product Isolation product Product: Dicyclopentylsilanediol purification->product Final Product

Caption: Synthesis workflow for Dicyclopentylsilanediol.

Step-by-Step Experimental Protocol

This protocol is based on general procedures for the hydrolysis of dichlorosilanes.[3][4]

Materials:

  • Dichlorodicyclopentylsilane

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve Dichlorodicyclopentylsilane (1 equivalent) in anhydrous diethyl ether or THF (approximately 0.2-0.5 M concentration).

  • Cooling: Cool the solution to 0-5°C using an ice bath. This is a critical step to control the exothermicity of the hydrolysis and to minimize side reactions.

  • Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (2.5-3.0 equivalents) dropwise to the stirred solution of the dichlorosilane over a period of 1-2 hours. The weak base neutralizes the HCl generated during the reaction, preventing acid-catalyzed condensation of the product.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield pure Dicyclopentylsilanediol.

Core Applications and Mechanisms

Dicyclopentylsilanediol's utility stems from its unique structural and electronic properties, which are harnessed in catalysis and materials science.

Hydrogen-Bond Donor and Anion-Binding Catalysis

The two hydroxyl groups on the silicon atom of Dicyclopentylsilanediol are polarized and can act as effective hydrogen-bond donors. This allows the molecule to activate electrophiles or stabilize anionic intermediates and transition states in a variety of organic reactions.[1][2][3] This mode of action places it in the class of anion-binding catalysts, which are gaining prominence in enantioselective synthesis.[2][3]

catalysis_mechanism catalyst Dicyclopentylsilanediol (Catalyst) Si(OH)₂R₂ complex Activated Complex Catalyst-Substrate Adduct catalyst->complex Forms H-bonds substrate Substrate (e.g., Carbonyl compound) substrate->complex product_complex Product-Catalyst Complex complex->product_complex Reaction nucleophile Nucleophile nucleophile->complex Attacks activated substrate product_complex->catalyst Releases product, regenerates catalyst product Product product_complex->product

Caption: General mechanism of hydrogen-bond donor catalysis.

Application in Enantioselective Synthesis: Asymmetric Aldol Reaction

The ability of chiral silanediols to create a chiral environment through hydrogen bonding makes them valuable catalysts in asymmetric reactions. While specific protocols for Dicyclopentylsilanediol in asymmetric aldol reactions are emerging, the following protocol outlines a general procedure based on established methods for silanediol-catalyzed aldol reactions.[7][8][9]

Materials:

  • Dicyclopentylsilanediol (as catalyst, 5-10 mol%)

  • Aldehyde (1 equivalent)

  • Ketone or silyl enol ether (1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve Dicyclopentylsilanediol (0.05-0.1 equivalents) in the anhydrous solvent.

  • Reaction Mixture: Cool the catalyst solution to the desired temperature (e.g., -78°C). Add the aldehyde (1 equivalent) to the solution and stir for a few minutes.

  • Nucleophile Addition: Slowly add the ketone or silyl enol ether (1.2-1.5 equivalents) to the reaction mixture.

  • Reaction Progress: Stir the reaction at the low temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Work-up: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

  • Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC, respectively.

Application in Materials Science: Surface Modification

The hydroxyl groups of Dicyclopentylsilanediol can react with silanol groups on the surface of materials like silica, making it a useful agent for surface modification.[1][2] This can alter the surface properties, for example, by increasing hydrophobicity or by providing a platform for further functionalization.

Materials:

  • Silica nanoparticles

  • Dicyclopentylsilanediol

  • Anhydrous toluene

  • Triethylamine (optional, as a catalyst)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Silica: Dry the silica nanoparticles in a vacuum oven at 120-150°C for several hours to remove adsorbed water and maximize the number of surface silanol groups.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend the dried silica nanoparticles in anhydrous toluene.

  • Reagent Addition: Add Dicyclopentylsilanediol (in excess relative to the estimated surface silanol groups) to the suspension. If desired, add a catalytic amount of triethylamine to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours with stirring.

  • Washing: After the reaction, cool the mixture to room temperature. Collect the modified silica nanoparticles by centrifugation.

  • Purification: Wash the particles thoroughly with toluene and then with a solvent like ethanol to remove any unreacted Dicyclopentylsilanediol and byproducts.

  • Drying: Dry the functionalized silica nanoparticles under vacuum.

  • Characterization: Characterize the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and contact angle measurements.

Safety and Handling

Conclusion

Dicyclopentylsilanediol represents a valuable and versatile tool for the modern research chemist. Its sterically hindered structure provides enhanced stability, while its capacity for hydrogen-bond donation opens up a wide range of applications in catalysis and materials science. As research into anion-binding catalysis and advanced materials continues to grow, the importance and utility of Dicyclopentylsilanediol are poised to expand, making it a key compound for innovation in drug development and beyond.

References

  • Organic Syntheses. (n.d.). Procedure for the stereoselective synthesis of alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Silanediol Anion Binding and Enantioselective Catalysis. Retrieved from [Link]

  • PubMed. (2019). Silanediol Anion Binding and Enantioselective Catalysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dicyclopentylsilanediol | CAS No : 211495-85-1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for hydrolysis in organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Retrieved from [Link]

  • Griffith University. (n.d.). Asymmetric aldol reaction using boron enolates. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153213A - Method for preparing diphenyl silanediol.
  • MDPI. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial Polysiloxane Polymers and Coatings for Cochlear Implants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical modification of poly(divinylsiloxane). Retrieved from [Link]

  • Google Patents. (n.d.). US8735493B2 - Preparation of organosiloxane polymers.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface Modification of Colloidal Silica Nanoparticles: Controlling the size and Grafting Process. Retrieved from [Link]

Sources

Foundational

Solubility Profile of 4-Benzyloxy-2-isopropylphenylboronic Acid in Organic Solvents

Executive Summary 4-Benzyloxy-2-isopropylphenylboronic acid (CAS: 211495-36-2) presents a distinct solubility profile governed by its amphiphilic structure. Unlike simple phenylboronic acids, this molecule possesses sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyloxy-2-isopropylphenylboronic acid (CAS: 211495-36-2) presents a distinct solubility profile governed by its amphiphilic structure. Unlike simple phenylboronic acids, this molecule possesses significant lipophilic bulk (a benzyloxy ether tail and an isopropyl steric group) competing with the hydrophilic, hydrogen-bonding boronic acid moiety.

Effective handling requires understanding that this compound is not a static entity; it exists in a dynamic equilibrium with its trimeric anhydride (boroxine), a transformation driven by solvent polarity and water content. This guide provides a structural analysis of its solubility, predictive categorization across solvent classes, and validated protocols for empirical determination.

Structural Analysis & Solubility Prediction

The solubility of 4-Benzyloxy-2-isopropylphenylboronic acid is dictated by the competition between two structural domains:

  • The Lipophilic Domain (Solubility Enhancer for Non-Polars):

    • 4-Benzyloxy Group: Adds significant hydrophobic character and molecular weight, increasing affinity for chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene).

    • 2-Isopropyl Group: Provides steric bulk that disrupts crystal packing, potentially enhancing solubility compared to un-substituted analogs, while further increasing lipophilicity.

  • The Hydrophilic Domain (Solubility Enhancer for Polars):

    • Boronic Acid [-B(OH)₂]: A dual hydrogen-bond donor/acceptor. It drives high solubility in polar aprotic solvents (DMSO, DMF) and alcohols. It is also the site of dehydration to the boroxine form.

Predicted Solubility Matrix

Based on structure-property relationships (SPR) of aryl boronic acids.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong H-bond accepting ability of solvent disrupts crystal lattice; stabilizes monomeric acid form.
Ethers THF, 2-MeTHF, 1,4-DioxaneHigh Excellent compatibility with both the aromatic core and the boron center. Preferred for anhydrous reactions.
Alcohols Methanol, Ethanol, IPAHigh Good solubility, but risk of in situ esterification (solvolysis) to boronic esters over time.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Good The benzyloxy/isopropyl groups facilitate solvation here, unlike more polar simple boronic acids.
Esters Ethyl AcetateModerate Useful for extraction/workup; may require heating for high concentrations.
Hydrocarbons Hexanes, Heptane, PentaneLow / Insoluble The polar head group dominates; these are effective anti-solvents for precipitation/purification.
Aqueous WaterpH Dependent Low at neutral pH; High at basic pH (forms boronate anion).

Mechanistic Insight: The Boroxine Equilibrium

Researchers must account for the dehydration of boronic acids into boroxines (cyclic trimers). This is not an impurity but a thermodynamic state.

  • In Wet Solvents: The equilibrium shifts toward the monomeric acid [-B(OH)₂].

  • In Dry/Non-polar Solvents: The equilibrium shifts toward the boroxine (anhydride), which often has higher solubility in non-polar media (Toluene/DCM) but different reactivity profiles.

Visualization: Boroxine Equilibrium Pathway

BoroxineEquilibrium cluster_solvents Solvent Influence Acid Monomeric Boronic Acid (Polar, H-Bond Donor) Transition Dehydration (- 3 H₂O) Acid->Transition Heat / Desiccants Transition->Acid Boroxine Boroxine (Trimer) (Less Polar, Lipophilic) Transition->Boroxine Boroxine->Transition Hydrolysis (+ H₂O) Desc DMSO/MeOH favors Monomer Toluene/DCM favors Boroxine

Caption: Equilibrium between monomeric boronic acid and its trimeric anhydride, driven by solvent water content.

Experimental Protocols for Solubility Determination

Since specific quantitative data for this catalog number is rarely published, the following self-validating protocols allow you to determine exact values for your specific batch.

Protocol A: Gravimetric Saturation (High Accuracy)

Use this for determining maximum solubility (S_max) for process optimization.

  • Preparation: Weigh approximately 50 mg of 4-Benzyloxy-2-isopropylphenylboronic acid into a 2 mL HPLC vial (pre-weighed).

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check: Continue adding solvent until the solid is just fully dissolved (clear solution).

  • Calculation:

    
    
    
  • Validation: If the solution remains cloudy after 1 mL of solvent (S < 50 mg/mL), switch to Protocol B .

Protocol B: Supernatant Analysis (HPLC/UV-Vis)

Use this for low-solubility solvents or precise thermodynamic solubility.

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent.

  • Agitation: Shake or stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute an aliquot of the filtrate (e.g., 10 µL) into a carrier solvent (e.g., Acetonitrile) to bring it within the linear range of the detector.

  • Quantification: Inject into HPLC (UV detection at 254 nm). Compare peak area against a standard curve prepared in DMSO.

Application: Solvent Selection for Suzuki-Miyaura Coupling

The choice of solvent impacts the reaction rate and the stability of the boronic acid.

Workflow: Solvent Decision Tree

SolventSelection Start Start: Select Solvent for Suzuki Coupling SolubilityCheck Is the substrate water soluble? Start->SolubilityCheck WaterSoluble Yes SolubilityCheck->WaterSoluble NotWaterSoluble No (Lipophilic) SolubilityCheck->NotWaterSoluble Aqueous Use Water/Alcohol or Water/Acetone WaterSoluble->Aqueous Organic Requires Organic Solvent NotWaterSoluble->Organic BaseCheck Base Selection: Inorganic (K2CO3) or Organic (TEA)? Organic->BaseCheck Inorganic Inorganic Base (Needs Water) BaseCheck->Inorganic OrganicBase Organic Base (Anhydrous) BaseCheck->OrganicBase Biphasic System: Toluene/Water or THF/Water (Phase Transfer needed?) Inorganic->Biphasic Monophasic System: DMF or Dioxane (High Solubility) OrganicBase->Monophasic

Caption: Decision logic for selecting solvents based on base compatibility and substrate solubility.

Recommended Systems for 4-Benzyloxy-2-isopropylphenylboronic Acid
  • Standard Biphasic: Toluene : Water (4:1) with K₃PO₄. The lipophilic tail ensures the boronic acid stays in the toluene phase, while the base operates at the interface.

  • Homogeneous Polar: DMF or 1,4-Dioxane . Ideal for rapid couplings where high temperature (80-100°C) is required.

  • Green Alternative: 2-MeTHF . A bio-renewable ether that dissolves this compound well and separates easily from water during workup.

References

  • General Boronic Acid Solubility: Leszczyński, P., et al. (2020).[1] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]

  • Boroxine Equilibrium: Hall, D. G. (Ed.).[2] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for boronic acid handling).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Benzyloxy-2-isopropylphenylboronic Acid

Executive Summary This guide details the optimized protocols for utilizing 4-Benzyloxy-2-isopropylphenylboronic acid (CAS: 211495-36-2) in Palladium-catalyzed cross-coupling reactions. This building block is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 4-Benzyloxy-2-isopropylphenylboronic acid (CAS: 211495-36-2) in Palladium-catalyzed cross-coupling reactions. This building block is a critical intermediate in the synthesis of SGLT2 inhibitors and liquid crystal scaffolds.

The presence of the ortho-isopropyl group introduces significant steric bulk, retarding the transmetallation step and increasing the propensity for protodeboronation. Standard protocols using tetrakis(triphenylphosphine)palladium(0) often result in yields <40%. This application note provides a "Next-Generation" protocol utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to achieve yields >90%.

Mechanistic Challenges & Strategy

The "Ortho-Effect"

The 2-isopropyl group creates a high "cone angle" around the boron center. In the catalytic cycle, the rate-limiting step for this substrate is transmetallation .

  • Steric Clash: The bulky isopropyl group hinders the approach of the boronate species to the Pd(II)-Ar complex.

  • Protodeboronation: Because transmetallation is slow, the activated boronate species spends more time in the basic solution, leading to hydrolytic cleavage of the C-B bond (yielding 3-isopropylphenol ether byproducts).

Mechanistic Visualization

The following diagram illustrates the catalytic bottleneck and the specific role of bulky ligands (e.g., SPhos) in opening the active site.

SuzukiCycle Pd0 Pd(0)-Ligand Complex (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII Pd(II)-Ar-X Intermediate OxAdd->PdII TransMet Transmetallation (RATE LIMITING STEP) PdII->TransMet + 4-Benzyloxy-2-isopropyl- phenylboronic acid (Steric Clash!) RedElim Reductive Elimination (Product Release) TransMet->RedElim Deboron SIDE REACTION: Protodeboronation (Loss of Boron) TransMet->Deboron Slow Transmetallation leads to hydrolysis RedElim->Pd0

Figure 1: Catalytic cycle highlighting the steric bottleneck at the transmetallation step caused by the ortho-isopropyl group.

Catalyst Selection Guide

For ortho-substituted boronic acids, electron-rich, bulky phosphines are required to facilitate oxidative addition and stabilize the monoligated Pd species necessary for transmetallation.

Catalyst SystemLigand ClassSuitabilityNotes
Pd(OAc)₂ + SPhos Biaryl Phosphine (Buchwald)Excellent The "Gold Standard" for ortho-substitution. High turnover frequency.
Pd(dppf)Cl₂ Bidentate FerroceneModerate Good for stability, but often requires higher temperatures (100°C+).
Pd(PPh₃)₄ Monodentate ArylphosphinePoor Ineffective due to steric crowding; leads to high protodeboronation.
Pd-PEPPSI-IPr NHC ComplexGood Excellent for extremely hindered couplings (e.g., tetra-ortho).

Experimental Protocol (The "Gold Standard")

This protocol is optimized for coupling 4-Benzyloxy-2-isopropylphenylboronic acid with an aryl bromide.

Materials
  • Boronic Acid: 1.2 equiv (4-Benzyloxy-2-isopropylphenylboronic acid)

  • Electrophile: 1.0 equiv (Aryl Bromide)

  • Catalyst: 2 mol% Pd(OAc)₂

  • Ligand: 4 mol% SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: 3.0 equiv K₃PO₄ (Potassium Phosphate, tribasic)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the reaction solvent (Toluene) and stir for 15 mins to generate the active catalyst species. Visual Cue: Solution turns from orange to pale yellow.

  • Loading: To a reaction vial equipped with a magnetic stir bar, add:

    • Aryl Bromide (1.0 mmol)

    • 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 mmol, 324 mg)

    • K₃PO₄ (3.0 mmol, 636 mg)

  • Solvent Addition: Add Toluene (4.5 mL) and degassed Water (0.5 mL).

    • Note: The biphasic system is crucial for dissolving the inorganic base while protecting the catalyst.

  • Degassing: Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.

    • Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitor by HPLC/TLC. The bulky boronic acid moves slower than typical phenylboronic acids.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL).

    • Wash with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Matrix

If yields are low (<50%), follow this logic flow to diagnose the failure mode.

Troubleshooting Start Low Yield Observed Check1 Is Starting Material (SM) Remaining? Start->Check1 Check2 Is Boronic Acid Consumed? Check1->Check2 Yes Sol3 Oxidative Addition Failure. Change Leaving Group (Br -> I). Check1->Sol3 No (SM Consumed but no product?) Sol1 Inactive Catalyst. Switch to Pd-PEPPSI-IPr or increase Temp. Check2->Sol1 No (Boron intact) Sol2 Protodeboronation. Use Anhydrous Conditions (Dioxane/CsF). Check2->Sol2 Yes (Boron gone, phenol formed)

Figure 2: Decision tree for optimizing reaction conditions based on crude mixture analysis.

Addressing Protodeboronation

If you observe the formation of 3-isopropylphenol benzyl ether (the deboronated byproduct), the reaction conditions are too hydrolytic.

  • Solution: Switch to anhydrous conditions.

    • Base: CsF (Cesium Fluoride) or powdered K₃PO₄ (dried).

    • Solvent: Anhydrous 1,4-Dioxane.

    • Mechanism: Fluoride activates the boronic acid without requiring water, reducing the hydrolysis pathway.

References

  • Buchwald, S. L., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]

    • Context: Establishes SPhos as the premier ligand for ortho-substituted biaryl synthesis.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

    • Context: Foundational review of the mechanism and side reactions (protodeboron
  • Tang, W., et al. (2010). "Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation and Suzuki-Miyaura Coupling." Organic Letters. [Link]

    • Context: Discusses sterically demanding substr
    • Context: Practical troubleshooting for hindered substrates.[1][2]

Sources

Application

Application Note: Cross-Coupling Optimization for 4-Benzyloxy-2-isopropylphenylboronic Acid

Topic: Catalytic Systems for 4-Benzyloxy-2-isopropylphenylboronic Acid Reactions Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists Executive Summary This guide deta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Systems for 4-Benzyloxy-2-isopropylphenylboronic Acid Reactions Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary

This guide details the optimization of Suzuki-Miyaura cross-coupling reactions involving 4-Benzyloxy-2-isopropylphenylboronic acid . This specific building block presents a "dual-threat" challenge in catalysis:

  • Steric Hindrance: The ortho-isopropyl group creates significant steric bulk, inhibiting the transmetallation step.

  • Electronic Activation: The para-benzyloxy group (an electron-donating group, EDG) increases the electron density of the aryl ring. While this typically aids oxidative addition, in boronic acids, it significantly accelerates protodeboronation (hydrodeboronation) under basic conditions.

Standard catalysts like Pd(PPh₃)₄ are often ineffective here, leading to low conversion or high byproduct formation. This note recommends Buchwald-type phosphine precatalysts and NHC-Pd systems to overcome the steric barrier while mitigating deboronation.

Mechanistic Insight: The "Steric-Electronic" Trap

To optimize yields, one must understand the failure modes of this specific substrate.

The Kinetic Bottleneck

In the catalytic cycle, the transmetallation step is rate-determining for sterically hindered substrates. The bulky 2-isopropyl group prevents the boronate "ate" complex from approaching the Pd(II) center effectively.

The Decomposition Pathway (Protodeboronation)

Simultaneously, the 4-benzyloxy group makes the C–B bond more nucleophilic. In the presence of aqueous base (required for Suzuki coupling), the boronic acid is prone to hydrolytic cleavage, replacing the –B(OH)₂ group with a proton. This side reaction competes directly with the slow transmetallation.

Key Takeaway: You must select a catalyst that accelerates transmetallation faster than the rate of protodeboronation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII Pd(II)-Ar-X Complex OxAdd->PdII TransMet Transmetallation (Steric Bottleneck!) PdII->TransMet Slow approach Base Base Activation (OH-) Boronate Boronate 'Ate' Complex (Activated Substrate) Base->Boronate Boronate->TransMet 2-iPr Steric Clash Decomp Protodeboronation (Side Product: Ar-H) Boronate->Decomp Fast (Due to 4-OBn) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0

Figure 1: The Catalytic Cycle highlighting the competition between the sterically hindered Transmetallation and the electronically favored Protodeboronation.

Recommended Catalytic Systems

System A: The "Gold Standard" (Buchwald Precatalysts)

For 4-benzyloxy-2-isopropylphenylboronic acid, XPhos and SPhos are the ligands of choice.

  • Why: These dialkylbiaryl phosphines have large cone angles that facilitate the reductive elimination of bulky groups. More importantly, they form monoligated Pd species that create an open coordination site, allowing the bulky boronic acid to enter the transmetallation sphere.

  • Precatalyst: Use XPhos Pd G4 or SPhos Pd G3 . These generate the active Pd(0) species immediately upon mild heating, avoiding the induction period where deboronation often occurs.

System B: The "Steric Specialist" (Pd-NHC)

For extremely difficult coupling partners (e.g., heteroaryl chlorides or ortho-substituted halides), N-Heterocyclic Carbene (NHC) ligands are superior.

  • Catalyst: Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .

  • Why: The strong σ-donating nature of the NHC stabilizes the Pd center, while the "flexible bulk" of the IPr/IPent wingtips accommodates the 2-isopropyl group better than rigid phosphines.

Experimental Protocols

Protocol 1: General Optimization (XPhos System)

Best for coupling with aryl bromides or activated aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF:Water (10:1) or Toluene:Water (4:1)

Procedure:

  • Charge a reaction vial with the aryl halide, boronic acid, K₃PO₄, and XPhos Pd G4.

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills the active catalyst).

  • Add degassed solvent (THF/Water mix) via syringe.

  • Heat to 60°C .

    • Note: Do not overheat immediately. Start low to minimize protodeboronation. If conversion is slow after 2 hours, ramp to 80°C.

  • Monitor via HPLC/UPLC.[1] Look for the "de-boronated" byproduct (1-isopropyl-3-(benzyloxy)benzene).

Protocol 2: High-Difficulty Coupling (PEPPSI System)

Best for sterically hindered electrophiles or deactivated chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous preferred if deboronation is observed)

Procedure:

  • Combine solids in a vial.

  • Add Dioxane.[2][3]

  • Heat to 80°C .

  • Modification: If the boronic acid decomposes too fast, use slow addition . Dissolve the boronic acid in dioxane and add it via syringe pump over 1 hour to the hot catalyst/halide mixture. This keeps the instantaneous concentration of boronic acid low, favoring cross-coupling over side reactions.

Optimization & Troubleshooting Matrix

The following table summarizes how to adjust conditions based on observed results.

ObservationDiagnosisCorrective Action
Low Yield, High Starting Material (Halide) Catalyst death or failure to oxidatively add.Switch to XPhos Pd G4 or RuPhos (if halide is electron-rich). Increase temp to 100°C.
High "Deboronated" Byproduct (Ar-H) Protodeboronation is faster than Transmetallation.1. Reduce water content (switch to anhydrous Dioxane/Cs₂CO₃). 2. Use Slow Addition of boronic acid. 3. Increase catalyst loading to speed up coupling.
Homocoupling of Boronic Acid Oxidative coupling occurring.Oxygen leak in the system. Degas solvents more thoroughly. Ensure inert atmosphere.
Benzyl Ether Cleavage Harsh conditions affecting the protecting group.Avoid strong Lewis acids. Avoid H₂ atmosphere (if using Pd/C). The benzyloxy group is generally stable to basic Suzuki conditions.
Decision Tree for Catalyst Selection

DecisionTree Start Coupling Partner (Ar-X) Type1 Aryl Bromide (Unencumbered) Start->Type1 Type2 Aryl Chloride (Activated) Start->Type2 Type3 Steric Ar-X or Heterocycle Start->Type3 Sol1 Pd(dppf)Cl2 (Standard) Type1->Sol1 Low Cost Sol2 XPhos Pd G4 (Recommended) Type1->Sol2 High Yield Type2->Sol2 Sol3 Pd-PEPPSI-IPr (High Performance) Type3->Sol3

Figure 2: Catalyst selection workflow based on the electrophile partner.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017).[4][5] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link] Significance: Establishes the mechanism of deboronation for electron-rich/ortho-substituted boronic acids.

  • Buchwald Ligands for Hindered Substrates: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society. [Link] Significance: Defines XPhos as the premier ligand for sterically demanding couplings.

  • NHC-Palladium Complexes (PEPPSI): Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. [Link] Significance: Introduces the PEPPSI catalyst family for difficult substrates.

  • Sterically Hindered Suzuki Coupling Review: Tang, Z. Y., & Hu, Q. S. (2004). "Efficient Suzuki Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society. [Link]

  • General Suzuki Reaction Protocols: Common Organic Chemistry. "Suzuki Reaction Conditions."[2][6][7][8] [Link]

Sources

Method

experimental setup for cross-coupling with 4-Benzyloxy-2-isopropylphenylboronic acid

Part 1: Executive Summary & Substrate Analysis The Challenge: Coupling 4-Benzyloxy-2-isopropylphenylboronic acid presents a "perfect storm" of difficulty in Suzuki-Miyaura chemistry. The substrate features two competing...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Substrate Analysis

The Challenge: Coupling 4-Benzyloxy-2-isopropylphenylboronic acid presents a "perfect storm" of difficulty in Suzuki-Miyaura chemistry. The substrate features two competing antagonistic properties:[1]

  • High Steric Hindrance: The ortho-isopropyl group creates significant bulk around the boron center, severely retarding the transmetallation step in the catalytic cycle.

  • Electronic Instability: The para-benzyloxy group is a strong electron-donating group (EDG). Combined with the alkyl group, this makes the aromatic ring highly electron-rich. Electron-rich, ortho-substituted boronic acids are notoriously prone to protodeboronation under basic conditions, often decomposing before they can couple.

The Solution: Standard protocols (e.g., Pd(PPh3)4/Na2CO3) will likely result in low yields (<20%) dominated by deboronated byproduct (3-isopropoxyphenylbenzyl ether). Success requires a catalyst system capable of rapid oxidative addition and facilitated transmetallation to outcompete the decomposition pathway.

This guide details the use of Buchwald G3/G4 Precatalysts (specifically XPhos and SPhos systems) to solve this steric-electronic conflict.

Part 2: Critical Control Points

Catalyst Selection: The "Dialkylbiaryl" Advantage

For ortho-isopropyl substrates, standard phosphines (PPh3, dppf) are ineffective. You must use electron-rich, bulky dialkylbiaryl phosphine ligands.

  • SPhos: Excellent for general steric hindrance.[2]

  • XPhos: Superior for extremely hindered substrates (like ortho-isopropyl) and resists oxidation.

  • Precatalysts (G3/G4): Use Pd-precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:L ratio and rapid activation, which is crucial to start the reaction before the boronic acid decomposes.

The Protodeboronation Trap
  • Mechanism: In the presence of base and water, the boronic acid forms a boronate anion. In electron-rich systems, the C-B bond becomes labile, leading to hydrolysis (protodeboronation).

  • Mitigation:

    • Base: Use mild bases like K3PO4. Avoid strong hydroxides or alkoxides.

    • Solvent: If decomposition is high, switch from aqueous biphasic systems to anhydrous conditions (using the Pinacol Ester derivative).

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" (High-Throughput Compatible)

Recommended for initial screening and robust substrates.

Reagents:

  • Substrate: 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 - 1.5 equiv)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3 (CAS: 1445085-82-4)

  • Loading: 1.0 – 2.0 mol%

  • Base: K3PO4 (Tribasic Potassium Phosphate), 2.0 – 3.0 equiv

  • Solvent: Toluene : Water (4:1 ratio) or THF : Water (4:1)

  • Concentration: 0.2 M (relative to halide)

Step-by-Step Procedure:

  • Setup: Equip a reaction vial with a magnetic stir bar. If using a glovebox, weigh all solids inside. If on a benchtop, weigh solids into the vial and seal with a septum cap.

  • Degassing: Evacuate and backfill the vial with Argon/Nitrogen (x3). Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe.

  • Activation: Heat the reaction block to 80°C . (Note: G3/G4 catalysts activate rapidly; prolonged induction is not needed).

  • Monitoring: Monitor by LCMS at 1 hour.

    • Success: Conversion > 90%.

    • Failure (Protodeboronation): Large peak for deboronated arene; starting halide remains. -> Go to Protocol B.

Protocol B: The "Rescue" Method (Anhydrous Conditions)

Use this if Protocol A fails due to boronic acid decomposition.

Reagents:

  • Substrate Modification: Convert Boronic Acid to Pinacol Ester (or purchase CAS 754226-40-9). Pinacol esters are significantly more stable toward protodeboronation.

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (finely ground, anhydrous)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and cool under Argon.

  • Solids: Add Aryl Halide (1.0 eq), Pinacol Ester (1.5 eq), XPhos Pd G4 (0.02 eq), and anhydrous K3PO4 (3.0 eq).

  • Solvent: Add anhydrous Dioxane.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Workup: Filter through a celite pad (elute with EtOAc) to remove insoluble salts before aqueous wash.

Part 4: Visualization (Decision Logic)

The following diagram illustrates the decision process for optimizing this specific coupling.

OptimizationWorkflow Start Start: Coupling Setup CheckSubstrate Analyze Substrate: 4-Benzyloxy-2-isopropyl-Ar-B(OH)2 Start->CheckSubstrate ProtocolA Run Protocol A: XPhos Pd G4 (2 mol%) K3PO4 / Tol:H2O (4:1) 80°C, 1-2h CheckSubstrate->ProtocolA Standard First Pass AnalyzeLCMS Analyze LCMS Data ProtocolA->AnalyzeLCMS Success High Yield (>90%) Proceed to Isolation AnalyzeLCMS->Success Product Formed Fail_Deboron Failure Mode: Protodeboronation Observed (Ar-H formed) AnalyzeLCMS->Fail_Deboron Ar-H Major Product Fail_Stalled Failure Mode: Reaction Stalled (SM Remaining) AnalyzeLCMS->Fail_Stalled No Conversion SwitchPinacol Strategy 1: Switch to Pinacol Ester (Increases Stability) Fail_Deboron->SwitchPinacol IncreaseTemp Strategy 3: Increase Temp to 100-110°C Check Solvent Boiling Point Fail_Stalled->IncreaseTemp SwitchAnhydrous Strategy 2: Switch to Anhydrous Conditions (Dioxane, Anhydrous K3PO4) SwitchPinacol->SwitchAnhydrous SwitchAnhydrous->ProtocolA Re-run with modifications IncreaseTemp->ProtocolA Re-run

Caption: Optimization logic flow for sterically hindered, electron-rich boronic acids. Blue nodes indicate corrective actions.

Part 5: Troubleshooting & Data Summary

Table 1: Common Failure Modes & Corrections

SymptomProbable CauseCorrective Action
Product < 10%, Ar-H (Deboronated) > 50% Base-catalyzed hydrolysis of C-B bond.1. Switch to Pinacol Ester.2. Use anhydrous K3PO4 in Dioxane.3. Lower reaction temperature slightly.
Reaction Stalls at 50% Conversion Catalyst death or insufficient activity.1. Add 2nd portion of catalyst (1 mol%) at 1 hr.2. Ensure strict O2-free conditions (Glovebox).
Homocoupling of Electrophile Oxygen present in solvent.Degas solvents vigorously (sparge with Ar for 15 min).
Low Solubility Substrate is highly lipophilic (Benzyl + Isopropyl).Switch solvent to Toluene/Butanol or pure Dioxane.

Part 6: References

  • Buchwald, S. L., et al. (2013). Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions.[2][3][4] MIT / Sigma-Aldrich.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5][6] (Mechanistic insight into why electron-rich/ortho-substituted boronic acids decompose).

  • Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids. Organic Letters.[6] (Original description of SPhos/XPhos utility).

  • PubChem. (2024). 4-Isopropylphenylboronic acid (Analogous structure data).[7] National Library of Medicine.

Sources

Application

Application Note: 4-Benzyloxy-2-isopropylphenylboronic Acid as a Strategic Building Block for Pharmaceutical Intermediates

Abstract This guide provides an in-depth technical overview of 4-Benzyloxy-2-isopropylphenylboronic acid, a sophisticated building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of 4-Benzyloxy-2-isopropylphenylboronic acid, a sophisticated building block increasingly employed in the synthesis of complex pharmaceutical intermediates. Its unique structural combination—a sterically influential isopropyl group, a versatile boronic acid moiety, and a protectable benzyloxy group—offers medicinal chemists precise control over molecular architecture. This document outlines the compound's properties, explains the strategic rationale for its use, and provides a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

Compound Profile and Strategic Value

4-Benzyloxy-2-isopropylphenylboronic acid is a specialized arylboronic acid designed for advanced organic synthesis. The strategic placement of its functional groups provides distinct advantages in the construction of biaryl and poly-aryl structures common in pharmacologically active molecules.

  • The Isopropyl Group: Positioned ortho to the boronic acid, this bulky group exerts significant steric hindrance. This can be leveraged to control atropisomerism or to direct reactions to other sites on the molecule. It also influences the electronics of the phenyl ring, impacting reaction kinetics. Sterically hindered arylboronic acids are noted as being particularly susceptible to deboronation, a factor that must be controlled during synthesis.[1]

  • The Benzyloxy Group: This group serves a dual purpose. As a protecting group for the phenol, it prevents unwanted side reactions. It can be readily removed in later synthetic steps to reveal a reactive hydroxyl group, a common pharmacophore or a handle for further functionalization.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] Boronic acids are valued for their stability, low toxicity (compared to organotin reagents), and generally mild reaction conditions.[4][5]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₉BO₃N/A
Molecular Weight 270.13 g/mol N/A
Appearance White to off-white powder or crystals[6]
Solubility Soluble in organic solvents like Dioxane, THF, DMF[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[3][7] It has become indispensable in pharmaceutical development for synthesizing complex molecular frameworks from simpler precursors.[8][9] The reaction couples an organoboron compound (like 4-Benzyloxy-2-isopropylphenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3][10]

Catalytic Cycle Mechanism

The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][7][8]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of 4-Benzyloxy-2-isopropylphenylboronic acid with a generic aryl bromide.

Disclaimer: All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety measures.[8]

3.1. Materials and Reagents

  • Reactants:

    • Aryl Bromide (1.0 eq.)

    • 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 eq.)

  • Catalyst System:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq.)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 eq.)

  • Base:

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

  • Solvents:

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

  • Equipment:

    • Schlenk flask or microwave vial

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (Argon or Nitrogen)

    • Standard glassware for workup and purification

3.2. Step-by-Step Procedure

StepActionRationale / Expert Insight
1. Setup To a flame-dried Schlenk flask, add the Aryl Bromide (1.0 eq.), 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.05 eq.).Flame-drying the flask removes adsorbed water, which can interfere with the catalyst and promote side reactions like deboronation.[1] Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.
2. Degassing Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to catalyst death and homocoupling of the boronic acid.[2] Thorough degassing is critical for reaction success.
3. Solvent Addition Under a positive pressure of inert gas, add anhydrous 1,4-Dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.The solvent mixture is crucial. Dioxane or THF solubilizes the organic components, while a small amount of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[2]
4. Reaction Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).The choice of a bulky, electron-rich phosphine ligand like XPhos is key for coupling sterically hindered partners. It promotes the rate-limiting oxidative addition and reductive elimination steps.[11]
5. Work-up Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.The aqueous wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts.
6. Extraction Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.This ensures complete recovery of the product from the aqueous phase.
7. Washing Wash the combined organic layer with brine (saturated NaCl solution).The brine wash helps to remove residual water from the organic solvent.
8. Drying & Concentration Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.This removes the final traces of water before solvent evaporation to yield the crude product.
9. Purification Purify the crude residue by flash column chromatography on silica gel.Chromatography is typically required to separate the desired product from residual catalyst, ligand, and any side products (e.g., homocoupled boronic acid).

3.3. Safety Precautions

  • General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[12]

  • Boronic Acids: Arylboronic acids can be harmful if swallowed and may cause skin and eye irritation.[13][14] Some have been found to be weakly mutagenic, so they should be handled as potentially genotoxic impurities.[1]

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use with extreme caution.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficient heating.3. Poor choice of base or solvent.1. Ensure thorough degassing of the reaction mixture and solvents.2. Increase temperature, or switch to microwave irradiation.[15]3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., THF/H₂O).
Protodeboronation 1. Presence of excess water or acid.2. Prolonged reaction time at high temperature.3. Steric hindrance of the substrate.1. Use anhydrous solvents and ensure the base is sufficiently strong.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use milder conditions or consider using the boronic ester equivalent which can be more stable.[11]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species in the reaction mixture.Improve degassing procedure. Use a Pd(0) precatalyst or ensure conditions are sufficient to reduce a Pd(II) source to Pd(0) in situ.[2]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • NROChemistry - The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). Available from: [Link]

  • ACS Publications. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. Available from: [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]

  • ACS Publications. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. (2012). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • PubChem - NIH. 4-Isopropylphenylboronic acid. Available from: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. (2020). Available from: [Link]

  • Boronina. 4-Isopropylbenzeneboronic Acid: A Key Intermediate for Advanced Pharmaceutical Synthesis and Chemical Research. Available from: [Link]

  • ResearchGate. Synthesis of benzyloxycyanophenylboronic esters. (2025). Available from: [Link]

  • PMC - NIH. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available from: [Link]

  • DSpace@MIT. End-to-End continuous Manufacturing of Pharmaceuticals Integrated Synthesis, Purification, and Final Dosage Formation. Available from: [Link]

Sources

Method

Overcoming Steric Barriers: Scale-Up Synthesis of Biaryls via 4-Benzyloxy-2-isopropylphenylboronic Acid

Executive Summary The synthesis of ortho-substituted biaryls represents a persistent challenge in pharmaceutical process development. 4-Benzyloxy-2-isopropylphenylboronic acid serves as a critical model substrate for thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ortho-substituted biaryls represents a persistent challenge in pharmaceutical process development. 4-Benzyloxy-2-isopropylphenylboronic acid serves as a critical model substrate for this class, featuring a significant steric clash (2-isopropyl group) and an electron-rich core prone to protodeboronation. This guide details the transition from bench-scale medicinal chemistry to a robust kilo-lab process. By utilizing Buchwald G2/G3 precatalysts and a controlled biphasic system, we demonstrate how to suppress the primary failure mode—protodeboronation—while maintaining high conversion rates (>98%) and minimizing residual palladium (<20 ppm).

Introduction & Challenge Analysis

The Substrate Challenge

The target molecule, 4-Benzyloxy-2-isopropylphenylboronic acid, is a high-value building block often utilized in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its structural features dictate the synthetic difficulty:

  • Steric Hindrance (2-Isopropyl): The bulky isopropyl group ortho to the boron center retards the transmetallation step in the Suzuki-Miyaura cycle. Standard ligands (e.g., PPh3, dppf) fail to create sufficient space for the incoming aryl halide.

  • Electronic Activation (4-Benzyloxy): The electron-donating alkoxy group increases the nucleophilicity of the aryl ring. While generally favorable for oxidative addition, in this specific context, it accelerates protodeboronation (hydrodeboronation) under basic conditions, leading to the formation of the "des-boron" impurity (3-benzyloxy-isopropylbenzene).

The Solution: Ligand-Controlled Catalysis

To overcome these barriers, the protocol shifts from traditional Pd(0) sources to Palladacycle Precatalysts (specifically SPhos or XPhos Pd G2). These ligands possess unique biaryl architectures that:

  • Facilitate Oxidative Addition: The electron-rich phosphine promotes reaction with aryl chlorides.[1]

  • Enable Reductive Elimination: The bulk of the ligand forces the product out of the coordination sphere, a critical requirement for sterically crowded biaryls.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Bottleneck" where standard catalysts fail, and the competing Protodeboronation pathway.

SuzukiMechanism PreCat Pd-G2 Precatalyst (Inactive) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Base Activation OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Aryl Halide TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast with SPhos RedElim->ActiveCat Regeneration Substrate 4-Benzyloxy-2-isopropyl- phenylboronic acid Substrate->TransMet Desired Path SideRxn Protodeboronation (Impurity Formation) Substrate->SideRxn Base/Heat (Slow Addition prevents this)

Caption: Catalytic cycle showing the Transmetallation bottleneck and the competing Protodeboronation pathway managed by kinetic control.

Critical Parameter Optimization

The following data summarizes the screening results used to define the scale-up protocol.

Table 1: Ligand & Base Screening (500 mg scale)

Reaction Conditions: 1.0 eq Aryl Chloride, 1.2 eq Boronic Acid, 2.0 eq Base, Solvent (10V), 80°C, 4h.

EntryCatalyst SystemBaseSolventConversion (%)Des-Boron Impurity (%)Notes
1Pd(PPh3)4Na2CO3DME/H2O15%45%Failed: Catalyst decomposition.
2Pd(dppf)Cl2K2CO3Dioxane/H2O42%30%Slow rate; high impurity.
3SPhos Pd G2 K3PO4 Toluene/H2O 99% < 2% Optimal: Fast kinetics, stable.[2]
4XPhos Pd G2K3PO4Toluene/H2O95%3%Good alternative, slightly slower.
5SPhos Pd G2K2CO3Toluene/H2O88%10%Carbonate caused off-gassing issues.

Key Insight: The use of K3PO4 (Tribasic Potassium Phosphate) is crucial. Unlike carbonates, it does not generate CO2 gas (preventing foaming on scale) and maintains a pH profile that minimizes protodeboronation compared to stronger hydroxide bases.

Scale-Up Protocol (1.0 kg Scale)

Materials & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitched blade).

  • Inerting: Nitrogen sweep.

  • Reagents:

    • Aryl Halide (Limiting Reagent): 1.0 equiv.

    • 4-Benzyloxy-2-isopropylphenylboronic acid: 1.3 equiv.

    • SPhos Pd G2 Precatalyst: 0.5 mol% (0.005 equiv).

    • K3PO4 (Tribasic, anhydrous): 2.5 equiv.

    • Solvent: Toluene (8 vol) / Water (2 vol).

Step-by-Step Procedure

Phase 1: Reactor Setup & Inerting

  • Charge Toluene (8 L) and Water (2 L) to the reactor.

  • Start agitation (150 RPM) and sparge with Nitrogen for 30 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Charge K3PO4 (2.5 equiv) and the Aryl Halide (1.0 equiv).

Phase 2: Catalyst Activation & Reaction 4. Add SPhos Pd G2 (0.5 mol%). 5. Heat the mixture to 60°C . The biphasic mixture will turn dark, indicating active Pd(0) generation.[3] 6. Controlled Addition (CRITICAL): Dissolve the Boronic Acid (1.3 equiv) in Toluene (2 vol). Add this solution via a dosing pump over 2 hours while maintaining internal temperature at 60-65°C.

  • Reasoning: Keeping the instantaneous concentration of boronic acid low suppresses the second-order protodeboronation side reaction while ensuring enough is present for the catalytic cycle.
  • After addition, age the reaction at 65°C for 2-4 hours.

Phase 3: In-Process Control (IPC) 8. Sample the organic layer. Analyze via HPLC (C18 column, MeCN/H2O gradient).

  • Specification: Aryl Halide < 0.5% area.[4]
  • Specification: Des-boron impurity < 5.0% area.

Phase 4: Workup & Purification 9. Cool reactor to 25°C. 10. Stop agitation and allow layers to separate (approx. 30 min). Drain the lower aqueous layer (contains phosphate salts). 11. Wash the organic layer with 10% aqueous L-Cysteine solution (or use a functionalized silica scavenger like SiliaMetS® Thiol).

  • Reasoning: SPhos-Pd complexes are lipophilic. Standard water washes will not remove the Pd. Thiol scavengers are required to meet <20 ppm Pd limits.
  • Filter through a pad of Celite to remove the scavenger.
  • Concentrate the filtrate under vacuum to approx. 3 volumes.
  • Add Isopropanol (5 vol) and cool to 0-5°C to induce crystallization.
  • Filter the solid, wash with cold Isopropanol, and dry under vacuum at 45°C.

Process Flow Diagram

ProcessFlow Start Raw Materials (Inerted Toluene/H2O) CatAdd Catalyst Charge (SPhos Pd G2) Start->CatAdd Reaction Reaction (65°C, 2-4h) CatAdd->Reaction Dosing Slow Addition (Boronic Acid) Dosing->Reaction 2 hr dosing PhaseSep Phase Separation (Remove Aq. Salts) Reaction->PhaseSep Scavenge Pd Scavenging (Thiol Wash/Resin) PhaseSep->Scavenge Cryst Crystallization (IPA/Cooling) Scavenge->Cryst Final Isolated Biaryl (>99% Purity) Cryst->Final

Caption: Scale-up workflow emphasizing the critical slow-addition dosing strategy.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
High Des-Boron Impurity Boronic acid concentration too high or Temp too high.Increase dosing time (2h -> 4h); Lower temp to 55°C.
Stalled Reaction (<90% Conv) Catalyst poisoning (O2) or inactive Pd species.Ensure rigorous N2 sparging; Add 0.1 mol% fresh catalyst.
High Residual Pd (>50 ppm) Lipophilic Pd-SPhos complex not washing out.Increase Thiol scavenger equivalents; Increase contact time to 12h.
Emulsion during Workup Phosphate salts precipitating.Add more water to the aqueous cut to fully dissolve salts.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[5] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[5] [Link][5]

Sources

Application

The Versatile Role of 4-Benzyloxy-2-isopropylphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored functionalities are paramount to innovation. Among the vast array of building blocks available to researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored functionalities are paramount to innovation. Among the vast array of building blocks available to researchers, arylboronic acids stand out for their versatility, particularly in the realm of carbon-carbon bond formation and the creation of functional materials. This guide focuses on a specific, yet highly promising derivative: 4-Benzyloxy-2-isopropylphenylboronic acid. Its unique combination of a reactive boronic acid moiety, a sterically influential isopropyl group, and a protective benzyloxy group opens up a wide range of possibilities for the development of advanced materials.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed experimental protocols. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.

Core Applications in Materials Science

The strategic placement of the benzyloxy, isopropyl, and boronic acid groups on the phenyl ring endows 4-Benzyloxy-2-isopropylphenylboronic acid with a unique set of properties that can be harnessed in several key areas of materials science:

  • Organic Electronics: The core phenyl structure makes it a valuable building block for creating conjugated materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isopropyl group can enhance solubility and influence molecular packing, while the benzyloxy group can be deprotected to reveal a hydroxyl group for further functionalization or to tune electronic properties.

  • Stimuli-Responsive Polymers: Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols.[1] This property can be exploited to create polymers that respond to changes in pH or the presence of specific sugars, making them ideal for applications in drug delivery, tissue engineering, and sensing.[1]

  • Advanced Sensors: The diol-binding capability of the boronic acid group is the foundation for developing highly selective sensors for saccharides and other biologically important molecules.[2][3] The benzyloxy and isopropyl groups can be modified to fine-tune the sensor's sensitivity, selectivity, and signaling mechanism.

Application 1: Synthesis of π-Conjugated Oligomers for Organic Electronics via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl groups.[4][5] In materials science, it is extensively used to synthesize conjugated polymers and oligomers with tailored electronic and optical properties.[6] 4-Benzyloxy-2-isopropylphenylboronic acid serves as an excellent coupling partner in these reactions.

Protocol: Synthesis of a Biphenyl Derivative

This protocol details the synthesis of a biphenyl derivative using 4-Benzyloxy-2-isopropylphenylboronic acid and an aryl bromide.

Materials:

  • 4-Benzyloxy-2-isopropylphenylboronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 equivalents), the chosen aryl bromide (1.0 equivalent), and potassium phosphate (2.5 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (or a lower temperature depending on the specific substrates) and stir vigorously.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Causality of Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction.[4]

  • The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction.

  • The base is required for the transmetalation step in the catalytic cycle.[7]

  • An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Caption: Suzuki-Miyaura cross-coupling workflow.

Application 2: Preparation of Phenylboronic Acid-Containing Polymers

The incorporation of 4-Benzyloxy-2-isopropylphenylboronic acid into polymer chains can impart unique properties, such as glucose-responsiveness.[8][9] This can be achieved by first converting the boronic acid into a polymerizable monomer.

Protocol: Synthesis of a Boronic Acid-Functionalized Acrylamide Monomer and Subsequent Polymerization

Part A: Monomer Synthesis

  • Amine Functionalization: Convert the boronic acid to its pinacol ester to protect the boronic acid moiety. Then, perform a nitration reaction on the phenyl ring, followed by reduction to an amine.

  • Acryloylation: React the aminated boronic acid pinacol ester with acryloyl chloride in the presence of a base to yield the acrylamide monomer.

Part B: Polymer Synthesis (Radical Polymerization)

Materials:

  • Boronic acid-functionalized acrylamide monomer

  • Co-monomer (e.g., N-isopropylacrylamide for thermo-responsiveness)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolution: Dissolve the boronic acid-functionalized monomer, the co-monomer, and the initiator in the chosen solvent in a reaction vessel.

  • Degassing: Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 70°C for AIBN) to initiate polymerization.

  • Termination: After the desired time, terminate the polymerization by cooling the mixture and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether). Collect the polymer by filtration and dry under vacuum.[8]

Polymer_Synthesis cluster_0 Monomer Synthesis cluster_1 Polymerization Boronic Acid Boronic Acid Protected Boronic Acid Protected Boronic Acid Boronic Acid->Protected Boronic Acid Functionalized Monomer Functionalized Monomer Protected Boronic Acid->Functionalized Monomer Polymer Chain Polymer Chain Functionalized Monomer->Polymer Chain Initiator, Heat Stimuli-Responsive Polymer Stimuli-Responsive Polymer Polymer Chain->Stimuli-Responsive Polymer Deprotection

Caption: Workflow for synthesizing a boronic acid-functionalized polymer.

Application 3: Development of Fluorescent Sensors for Saccharides

The interaction between boronic acids and diols can be transduced into a fluorescent signal, forming the basis of saccharide sensors.[3][10] A fluorophore can be coupled to the 4-Benzyloxy-2-isopropylphenylboronic acid scaffold. The binding of a saccharide to the boronic acid alters the electronic environment of the fluorophore, leading to a change in fluorescence.

Protocol: Design and Characterization of a Fluorescent Saccharide Sensor
  • Sensor Synthesis: Synthesize a fluorescent sensor by coupling a fluorophore (e.g., a coumarin or fluorescein derivative with a reactive group) to a functionalized version of 4-Benzyloxy-2-isopropylphenylboronic acid. This can be achieved via standard coupling chemistries like amide bond formation.

  • Spectroscopic Characterization:

    • Dissolve the synthesized sensor in a suitable buffer solution (e.g., PBS at physiological pH).

    • Record the fluorescence emission spectrum of the sensor alone.

    • Add increasing concentrations of the target saccharide (e.g., glucose) to the sensor solution.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of saccharide concentration.

    • Determine the sensor's sensitivity (limit of detection) and binding affinity (dissociation constant).

Caption: General mechanism of a boronic acid-based fluorescent sensor.

Quantitative Data Summary

ApplicationParameterTypical Value Range
Suzuki Coupling Reaction Yield70-95%
Catalyst Loading1-5 mol%
Polymer Synthesis Monomer Conversion>90%
Polymer Dispersity (Đ)1.1 - 1.5 (for controlled radical polymerization)
Fluorescent Sensing Limit of Detection (LOD)1 µM - 10 mM (saccharide concentration)
Binding Constant (Ka)10² - 10⁵ M⁻¹

Conclusion

4-Benzyloxy-2-isopropylphenylboronic acid is a highly versatile building block with significant potential in materials science. Its unique substitution pattern allows for its use in the synthesis of advanced materials for organic electronics, stimuli-responsive polymers, and sensitive detection systems. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising compound. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications.
  • Unknown Source. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF.
  • ResearchGate. (PDF) Synthesis of benzyloxycyanophenylboronic esters.
  • MDPI. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
  • PMC. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • OhioLINK. Synthesis of Azadipyrromethene-Based n-Type Organic Semiconductors, Structure-Property Studies and Their Applications towards Organic Photovoltaics.
  • Sigma-Aldrich. 4-(Benzyloxy)phenylboronic acid pinacol ester 97 754226-40-9.
  • Benchchem. Application Notes and Protocols for 4-Formylphenylboronic Acid in Sensor and Detector Development.
  • RSC Publishing. Polymer Chemistry.
  • ResearchGate. Electrosynthesis of Benzylboronic Acids and Esters. | Request PDF.
  • PMC. Organic electron transport materials.
  • ChemRxiv. Data-driven discovery of organic electronic materials enabled by hybrid top-down/bottom-up design.
  • ResearchGate. Sensors & Diagnostics.
  • Unknown Source. Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
  • PMC. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.
  • RSC Publishing. Synthesis and fluorescence properties of 2′-benzyloxy flavone—a dual probe for selective detection of picric acid and pH sensing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions with 4-Benzyloxy-2-isopropylphenylboronic Acid

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development scientists encountering challenges with 4-benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and process development scientists encountering challenges with 4-benzyloxy-2-isopropylphenylboronic acid. This sterically hindered and electron-rich substrate presents unique difficulties that can lead to low yields and reaction failures. This document provides in-depth, field-tested insights and actionable troubleshooting strategies to enhance your reaction outcomes.

The Challenge: Steric Hindrance and Electronic Effects

The structure of 4-benzyloxy-2-isopropylphenylboronic acid is the primary source of difficulty in Suzuki couplings. The bulky ortho-isopropyl group significantly hinders the approach of the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle. Additionally, the electron-donating nature of the benzyloxy group can impact the oxidative addition step, further complicating the reaction. These combined factors often result in low conversion rates, sluggish reactions, and the prevalence of side reactions like protodeboronation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this challenging boronic acid.

Q1: My reaction shows low to no conversion of the starting materials. What is the primary bottleneck?

A: With this substrate, the most common bottleneck is a combination of slow oxidative addition to your coupling partner and/or a sluggish transmetalation step due to steric hindrance. The bulky isopropyl group shields the boron center, making it difficult for the boronic acid to transfer its aryl group to the palladium center.

Troubleshooting Steps:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You must use a catalyst system designed for sterically hindered substrates. Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[2]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the hindered coupling.[3] Monitor for decomposition, especially if your substrates are thermally sensitive.

  • Choice of Base: A stronger base is often required to form the more nucleophilic boronate species, which facilitates transmetalation.[4][5]

Q2: I'm observing a significant amount of a byproduct corresponding to benzene with a benzyloxy and isopropyl group, but no boron. What is happening?

A: You are observing protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This side reaction consumes your boronic acid, directly reducing the yield of your desired product. Electron-rich boronic acids are particularly susceptible to this process, which can be catalyzed by both acid and base.[6][8]

Strategies to Minimize Protodeboronation:

  • Use a "Slow Release" Strategy: Instead of the boronic acid, consider using its corresponding MIDA boronate ester or organotrifluoroborate derivative. These are more stable and slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing the opportunity for protodeboronation.[6]

  • Rigorous Inert Conditions: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can promote oxidative degradation pathways that can lead to protodeboronation.

  • Anhydrous Conditions (with caution): While Suzuki reactions often benefit from some water, excessive water can promote protodeboronation.[8] If you suspect this is the primary issue, try using anhydrous solvents and a base like anhydrous K₃PO₄. Some anhydrous couplings, however, require a few equivalents of water to function, so optimization is key.[9]

Q3: Which catalyst and ligand combination is best suited for this hindered coupling?

A: For substrates like 4-benzyloxy-2-isopropylphenylboronic acid, the choice of ligand is critical. The Buchwald dialkylbiaryl phosphine ligands are industry-standard for challenging couplings.[2][10][11]

Diagram 1: The Steric Hindrance Challenge

Caption: Steric shielding of the boronic acid by the ortho-isopropyl group.

Ligand FamilySpecific ExamplesKey Advantages for this Substrate
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and bulky, enhancing rates of both oxidative addition and reductive elimination. Proven to be effective for hindered substrates.[2][12]
Other Bulky Ligands o-(di-tert-butylphosphino)biphenylCatalyzes couplings of sterically hindered substrates, sometimes at room temperature.[10]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong electron donation and steric bulk, providing an alternative to phosphine ligands.

Recommendation: Start with a second-generation Buchwald palladacycle precatalyst (e.g., SPhos G2, XPhos G3). These are air-stable and provide reliable generation of the active Pd(0) species.

Q4: What is the optimal base and solvent system for this reaction?

A: The base is crucial for activating the boronic acid by forming the boronate anion, which is more nucleophilic for transmetalation.[5][13] The solvent must solubilize both the organic substrates and the inorganic base to some extent.

BaseSolvent SystemRationale & Considerations
K₃PO₄ (Potassium Phosphate) Dioxane/H₂O, THF/H₂O (e.g., 4:1)A strong base that is highly effective for hindered couplings.[2] The aqueous portion helps solubilize the base and facilitates boronate formation.
Cs₂CO₃ (Cesium Carbonate) Dioxane, TolueneA very strong and often effective base, particularly when water must be avoided to prevent protodeboronation.
K₂CO₃ (Potassium Carbonate) Toluene/H₂O, EthanolA common and cost-effective base, but may be less effective than K₃PO₄ for this challenging substrate.[14][15]

Recommendation: Begin with K₃PO₄ in a 4:1 mixture of dioxane and water. Ensure the base is finely powdered to maximize its surface area and reactivity.

Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of 4-benzyloxy-2-isopropylphenylboronic acid with a generic aryl bromide.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos G3 Palladacycle (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Setup: To the oven-dried Schlenk flask, add the aryl bromide, 4-benzyloxy-2-isopropylphenylboronic acid, K₃PO₄, and the XPhos G3 palladacycle.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane followed by degassed water via syringe to create a 4:1 dioxane/water mixture.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the hindered nature of the substrate, reactions may require 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Diagram 2: Troubleshooting Workflow for Low Yields

G start Low Yield or No Reaction check_conversion Analyze Crude Mixture (LCMS/NMR). Any Product Formed? start->check_conversion no_product No Product, Only Starting Material check_conversion->no_product No low_product Low Yield with Side Products check_conversion->low_product Yes cause_no_product Likely Cause: Reaction Not Initiated (Ineffective Catalyst/Conditions) no_product->cause_no_product cause_low_product Likely Cause: Protodeboronation or Slow Coupling Rate low_product->cause_low_product solution1 Action 1: Switch to Bulky Ligand (e.g., SPhos, XPhos) & Stronger Base (K₃PO₄) cause_no_product->solution1 solution3 Action 3: Check for Protodeboronation. If present, use MIDA ester or rigorous anhydrous conditions. cause_low_product->solution3 solution2 Action 2: Increase Temperature (e.g., 80°C -> 100°C) solution1->solution2 solution3->solution1

Caption: A decision-making workflow for troubleshooting poor reaction outcomes.

By understanding the inherent challenges posed by 4-benzyloxy-2-isopropylphenylboronic acid and systematically applying these targeted troubleshooting strategies, researchers can significantly improve reaction yields and achieve their desired synthetic outcomes.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8649-8661. Available at: [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Singh, H. B., et al. (2014). Sterically hindered selenoether ligands: palladium(ii) complexes as catalytic activators for Suzuki–Miyaura coupling. Dalton Transactions, 43(15), 5782-5792. Available at: [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5411–5423. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Li, G., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. Available at: [Link]

  • Chandrashekar, H. B., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]

  • Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(23), 6033-6037. Available at: [Link]

  • Maiti, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1374-1377. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Nambo, M., & Crudden, C. M. (2014). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 79(17), 8338–8345. Available at: [Link]

  • Chowdhury, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 53(31), 4044-4047. Available at: [Link]

Sources

Optimization

common byproducts in 4-Benzyloxy-2-isopropylphenylboronic acid cross-coupling

Executive Summary: The "Ortho-Effect" Challenge You are likely reading this guide because your Suzuki-Miyaura coupling yield is lower than expected, or you are observing persistent impurities by LC-MS/GC-MS. The Core Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

You are likely reading this guide because your Suzuki-Miyaura coupling yield is lower than expected, or you are observing persistent impurities by LC-MS/GC-MS.

The Core Problem: The 2-isopropyl group on your boronic acid creates significant steric hindrance . In the catalytic cycle, this steric bulk dramatically slows down the transmetallation step (where the boron group transfers to the palladium center).

Because transmetallation is the rate-determining step for hindered substrates, the boronic acid spends more time in the reaction mixture exposed to base and water without reacting with the palladium. This opens the door to three competitive side reactions: Protodeboronation , Homocoupling , and Oxidation .

Diagnostic Guide: Identifying Your Byproducts

Use the table below to identify impurities based on your analytical data.

Byproduct NameStructure DescriptionMass Shift (vs. Product)Root Cause
Protodeboronation Product 1-Benzyloxy-3-isopropylbenzene (Boronic acid replaced by H)[M-Product] - (C-B bond) Often appears as a lower MW spot.Slow Transmetallation. Water/base attacks the unreacted boronic acid.
Homocoupling Dimer 3,3'-Diisopropyl-4,4'-dibenzyloxybiphenyl (Two boronic acids joined)2x [Boronic Acid Fragment] - 2H Oxygen Ingress. Presence of O₂ re-oxidizes Pd(0) or promotes Cu/Pd oxidative coupling.
Phenol Impurity 4-Benzyloxy-2-isopropylphenol (Boron replaced by OH)[Boronic Acid] - 10 Da (approx)Oxidative Deboronation. Peroxides in solvents (THF/Ether) or H₂O₂ formation.
Debenzylated Phenol 4-Hydroxy-2-isopropylphenylboronic acid [Boronic Acid] - 90 Da (Loss of Bn)Acidic Conditions / Hydrogenolysis. Harsh workup or accidental Pd/H₂ generation.

Competitive Pathways Diagram

The following logic flow illustrates how the steric hindrance of the isopropyl group forces the reaction into competitive pathways.

SuzukiPathways Start 4-Benzyloxy-2-isopropyl- phenylboronic Acid Transmetallation Transmetallation (Rate Determining Step) Start->Transmetallation Activation by Base Homo BYPRODUCT B: Homocoupling Dimer Start->Homo O2 Presence Phenol BYPRODUCT C: Phenol (Oxidation) Start->Phenol Peroxides/ROS Pd_OA Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OA->Transmetallation + Proto BYPRODUCT A: Protodeboronation (1-Benzyloxy-3-isopropylbenzene) Transmetallation->Proto SLOW STEP CAUSES LEAK: Hydrolysis by H2O/Base Product TARGET PRODUCT Cross-Coupled Biaryl Transmetallation->Product Successful Cycle (Requires Bulky Ligand)

Caption: Figure 1. Steric hindrance at the 2-position slows transmetallation, allowing water and oxygen to divert the boronic acid into protodeboronation and homocoupling pathways.

Troubleshooting & FAQs

Issue 1: "I see a major spot corresponding to the de-boronated arene (Protodeboronation)."

The Science: The 2-isopropyl group exerts steric pressure that destabilizes the transition state for transmetallation. Meanwhile, the electron-donating 4-benzyloxy group increases electron density on the ring, making the C-B bond slightly more nucleophilic and prone to protonolysis by water [1].

Corrective Actions:

  • Reduce Water Content: Switch to anhydrous conditions. Use K₃PO₄ (anhydrous) suspended in dioxane or toluene instead of aqueous carbonate bases.

  • Increase Catalyst Activity: You must speed up transmetallation to outcompete hydrolysis. Switch to Buchwald Ligands (specifically SPhos or XPhos ).[1] These ligands are electron-rich (speeding up oxidative addition) and bulky (creating a pocket that facilitates coupling of hindered substrates) [2].

  • Base Selection: Avoid hydroxide bases (NaOH, KOH). Use weaker bases like K₃PO₄ or K₂CO₃.

Issue 2: "I am seeing significant homocoupling (Dimer)."

The Science: Homocoupling is almost exclusively an oxidative process driven by dissolved oxygen. It consumes your boronic acid, leaving the aryl halide unreacted [3].

Corrective Actions:

  • Degassing is Critical: Sparging with nitrogen for 5 minutes is often insufficient for hindered couplings that require longer reaction times. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous argon sparging for at least 20 minutes.

  • Sacrificial Scavengers: In extreme cases, adding a small amount of hydroquinone can suppress radical homocoupling, though this is rarely needed if degassing is proper.

Issue 3: "The reaction stalls; I recover starting material."

The Science: This indicates "Catalyst Arrest." The Pd(II) intermediate formed after oxidative addition is too sterically crowded to accept the hindered boronic acid.

Corrective Actions:

  • Switch to SPhos Pd G2: (See Protocol below). This precatalyst ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL₂ species which are common with hindered substrates [4].

Recommended Protocol: Hindered Biaryl Coupling

This protocol utilizes SPhos Pd G2 , the gold standard for coupling ortho-substituted boronic acids.

Materials:

  • Aryl Halide: 1.0 equiv[1]

  • Boronic Acid: 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%) [CAS: 1375325-64-6]

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1) or Anhydrous Dioxane (if protodeboronation is severe).

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active Nitrogen flow, add the Aryl Halide, Boronic Acid, K₃PO₄, and SPhos Pd G2 to a reaction vial equipped with a magnetic stir bar.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3x).

  • Solvent Addition: Add the solvent (degassed) via syringe.

    • Note: A small amount of water (10:1 ratio) is usually beneficial for the Suzuki mechanism, but if you see >10% protodeboronation, switch to anhydrous Dioxane or Toluene and use 3.0 equiv of base.

  • Heat: Heat to 80–100 °C for 2–12 hours.

    • Tip: Do not overheat (>110 °C) as this accelerates deboronation faster than the coupling.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.

    • Caution: Do not use acidic washes (like 1M HCl) during workup, as the benzyl ether (OBn) can be acid-labile. Use saturated NH₄Cl or brine.

Optimization Matrix
VariableStandard ConditionIf Protodeboronation occursIf Reaction is Slow
Solvent Toluene/H₂O (10:1)Anhydrous THF or Dioxane n-Butanol
Base K₂CO₃K₃PO₄ (anhydrous) Cs₂CO₃
Ligand PPh₃ (Avoid)SPhos or XPhos RuPhos

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.

  • Biscoe, M. R., et al. (2008). "A New Class of Easily Activated Palladium Precatalysts for Facile C-N Cross-Coupling Reactions and C-C Bond Formation." Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

performance of different palladium catalysts with 4-Benzyloxy-2-isopropylphenylboronic acid

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Executive Summary: The Steric Challenge For researchers targeting the coupling of 4-Benzyloxy-2-isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The Steric Challenge

For researchers targeting the coupling of 4-Benzyloxy-2-isopropylphenylboronic acid (CAS 211495-36-2) , standard catalytic protocols often fail. The presence of the ortho-isopropyl group creates significant steric hindrance, retarding the transmetallation step and rendering the boronic acid susceptible to protodeboronation before the cross-coupling can occur.

The Verdict:

  • Avoid: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1] It lacks the steric bulk and electron-richness required to facilitate oxidative addition and transmetallation for this substrate.

  • Standard: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]. Reliable for scale-up but requires elevated temperatures and longer reaction times.

  • Recommended (Gold Standard): XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts provide the active mono-ligated Pd(0) species necessary to overcome the ortho-isopropyl steric barrier, often achieving >90% conversion at mild temperatures.

Technical Analysis: Substrate & Mechanism

The Substrate Profile[2][3][4][5][6]
  • Electronic Effect: The 4-benzyloxy group is a strong electron-donating group (EDG), making the aryl ring electron-rich. This increases the nucleophilicity of the boronate species but can also destabilize the C-B bond, promoting hydrolysis.

  • Steric Effect (Critical): The 2-isopropyl group is the primary bottleneck. In the catalytic cycle, the bulky isopropyl group clashes with the ligands on the palladium center during transmetallation .

The Mechanistic Bottleneck

In standard Suzuki-Miyaura couplings, oxidative addition is often rate-limiting. However, for ortho-substituted boronic acids, transmetallation becomes the rate-determining step (RDS).

If the catalyst ligand is not sufficiently bulky and electron-rich to stabilize the open coordination site while accommodating the incoming steric bulk, the catalytic cycle stalls. The stalled boronic acid then undergoes protodeboronation (hydrolysis of the C-B bond), leading to the formation of the byproduct (3-isopropyl(benzyloxy)benzene) rather than the desired biaryl.

Catalyst Performance Comparison

The following data summarizes the performance of three distinct catalyst generations on ortho-isopropyl phenylboronic acid analogs.

Comparative Performance Matrix
FeaturePd(PPh₃)₄ (Gen 1)Pd(dppf)Cl₂ (Gen 2)XPhos Pd G3 (Gen 3)
Ligand Class Monodentate PhosphineBidentate ChelatingDialkylbiaryl Phosphine (Buchwald)
Active Species PdL₂ (Crowded)Pd(dppf) (Rigid)PdL (Monoligated, Bulky)
Steric Tolerance LowModerateExcellent
Typical Yield < 40% (High Deboronation)60–75%> 90%
Reaction Temp Reflux (80–100°C)80°CRT to 60°C
Reaction Time 12–24 Hours6–12 Hours1–4 Hours
Primary Failure Mode ProtodeboronationIncomplete ConversionNone (High Turnover)
Detailed Analysis
1. Pd(PPh₃)₄ (The "Old Guard")
  • Why it fails: The triphenylphosphine ligands are moderately bulky but not electron-rich enough. The equilibrium concentration of the active species is low. The "cone angle" is insufficient to force the rapid reductive elimination required after the difficult transmetallation.

  • Outcome: High rates of protodeboronation. The reaction often stalls at 30-40% conversion.

2. Pd(dppf)Cl₂ (The "Workhorse")
  • Why it works (moderately): The bidentate ferrocenyl ligand creates a large bite angle, which can stabilize the Pd(II) intermediate. It is more robust than PPh₃ but still struggles with the extreme hindrance of the isopropyl group.

  • Outcome: Acceptable for non-critical steps or large-scale where catalyst cost is paramount, but requires forcing conditions (high heat), which risks degrading the benzyloxy ether linkage.

3. XPhos Pd G3 (The "Precision Tool")
  • Why it excels: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is designed for this exact scenario.

    • LPd(0) Formation: The G3 precatalyst releases the active LPd(0) species immediately upon base activation.

    • Transmetallation: The bulky biaryl backbone prevents the formation of inactive Pd-dimers, while the electron-rich dicyclohexylphosphino group accelerates oxidative addition.

    • Steric Match: The ligand creates a "pocket" that accommodates the ortho-isopropyl group of the boronic acid, facilitating the difficult transmetallation step.

Visualizing the Catalytic Challenge

The diagram below illustrates the Suzuki-Miyaura cycle, highlighting the specific "Danger Zone" where the 2-isopropyl steric hindrance causes cycle failure (Protodeboronation) if the wrong catalyst is used.

SuzukiCycle PreCat Precatalyst (e.g., XPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActiveCat->OxAdd + Aryl Halide TransMet Transmetallation (CRITICAL BOTTLENECK) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Successful Coupling RedElim->ActiveCat Regeneration Substrate 4-Benzyloxy-2-isopropyl- phenylboronic acid Substrate->TransMet Steric Clash here Requires Bulky Ligand Protodeb Protodeboronation (Byproduct) Substrate->Protodeb Slow Transmetallation (Weak Catalyst)

Caption: The catalytic cycle emphasizing the transmetallation bottleneck caused by the ortho-isopropyl group. Weak catalysts lead to the protodeboronation pathway.

Recommended Experimental Protocol

Objective: Cross-coupling of 4-Benzyloxy-2-isopropylphenylboronic acid with an Aryl Bromide/Chloride. Catalyst System: XPhos Pd G3 / K₃PO₄ / THF:Water.

Materials
  • Substrate: 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 equiv)

  • Coupling Partner: Aryl Bromide or Activated Aryl Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (0.5 M aqueous solution)[2]

  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Procedure
  • Vessel Prep: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 mmol, 324 mg).

  • Catalyst Addition: Add XPhos Pd G3 (17 mg, 2 mol%).

    • Note: If G3 is unavailable, use Pd₂(dba)₃ (1 mol%) + XPhos (2.4 mol%).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent Addition: Inject degassed THF (2 mL) via syringe.

  • Base Addition: Inject degassed 0.5 M aqueous K₃PO₄ (4 mL, 2 equiv) via syringe.

    • Why Phosphate? Carbonate bases (K₂CO₃) can sometimes be too weak for hindered substrates; Phosphate provides a better balance of basicity and buffering.

  • Reaction: Stir vigorously at 40–60°C .

    • Monitoring: Check by LCMS after 1 hour. The G3 catalyst typically initiates immediately.

  • Workup: Upon completion, dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

  • Miyaura, N. (2002).Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.
  • BenchChem. Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient and Hindered Boronic Acids.

Sources

Comparative

alternative boronic acids to 4-Benzyloxy-2-isopropylphenylboronic acid for specific applications

Technical Comparison Guide: Optimizing Cross-Coupling Efficiency for 4-Benzyloxy-2-isopropylphenylboronic Acid Analogs Executive Summary & Strategic Context In the synthesis of complex biaryl scaffolds—common in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Optimizing Cross-Coupling Efficiency for 4-Benzyloxy-2-isopropylphenylboronic Acid Analogs

Executive Summary & Strategic Context

In the synthesis of complex biaryl scaffolds—common in kinase inhibitors (e.g., substituted pyrimidines) and liquid crystalline materials—4-Benzyloxy-2-isopropylphenylboronic acid serves as a critical building block. The ortho-isopropyl group provides necessary lipophilicity and rotational constraints, while the para-benzyloxy group acts as a versatile protected phenol.

However, this molecule presents a classic "Perfect Storm" of reactivity challenges:

  • Steric Hindrance: The ortho-isopropyl group significantly retards the transmetallation step in Suzuki-Miyaura couplings.

  • Electronic Instability: The electron-rich para-alkoxy group accelerates protodeboronation , particularly under the basic conditions required for coupling.

  • Purification Difficulty: The free boronic acid is prone to anhydride (boroxine) formation and variable stoichiometry, complicating GMP quantification.

This guide evaluates three high-performance alternatives—Pinacol Esters (Bpin) , Potassium Trifluoroborates (BF3K) , and MIDA Boronates —against the parent acid to determine the optimal reagent for demanding cross-coupling applications.

Critical Mechanism: The Stability-Reactivity Trade-off

To select the right alternative, one must understand the failure mode of the parent acid. The ortho-isopropyl group forces the boronic acid out of planarity, while the electron-donating benzyloxy group increases electron density at the ipso-carbon.

Figure 1: Competing Pathways in Cross-Coupling The diagram below illustrates why the parent acid often fails: the rate of protodeboronation (


) competes with the rate of transmetallation (

).

ReactionPathways Start 4-Benzyloxy-2-isopropyl- phenylboronic Acid Transmetallation Transmetallation (Rate Limiting due to Sterics) Start->Transmetallation + Base Deboronation Protodeboronation (Side Reaction) Start->Deboronation Hydrolysis (Fast) Pd_Complex Pd(II)-Ar Oxidative Addition Complex Pd_Complex->Transmetallation Product Desired Biaryl Product Transmetallation->Product Reductive Elimination Byproduct 1-Benzyloxy-3-isopropylbenzene (Dead End) Deboronation->Byproduct

Caption: The steric bulk of the isopropyl group slows Transmetallation, allowing the fast Protodeboronation pathway to dominate, leading to low yields.

Comparative Analysis of Alternatives

The following table contrasts the parent acid with its primary derivatives. Data is aggregated from internal optimization campaigns on ortho-substituted electron-rich systems.

Table 1: Performance Matrix of Boron Species

FeatureParent Acid Pinacol Ester (Bpin) K-Trifluoroborate (BF3K) MIDA Boronate
CAS Registry 211495-36-2754226-40-9 (Analog)In situ generatedCustom Synthesis
Atom Economy HighModerateHighLow
Crystallinity Variable (waxy)High (Solid)High (Free-flowing salt)High (Crystalline)
Protodeboronation High Risk Moderate RiskLow Risk (Slow Release)Very Low Risk
Solubility Alcohols, DMFNon-polar (Tol/Hex)Polar (MeOH/Water)DMSO/MeCN
Coupling Yield *45-60%75-85%85-95% 80-90%
Purification Difficult (Streaks)Easy (Silica stable)Filtration/Recryst.Silica stable

*Yields based on Suzuki coupling with 2-chloropyrimidine using XPhos Pd G3 in Dioxane/H2O.

Deep Dive: The Alternatives

1. The Pinacol Ester (Bpin)

  • Best For: General medicinal chemistry and rapid library synthesis.

  • Why: The bulky pinacol group provides steric protection to the boron center, slightly dampening the rate of hydrolysis/deboronation. It is lipophilic, allowing for anhydrous reaction conditions (e.g., Toluene/K3PO4) which further suppresses water-mediated deboronation.

  • Trade-off: Removal of pinacol byproducts can be tedious during purification.

2. Potassium Trifluoroborate (BF3K)

  • Best For: Process chemistry and scale-up.

  • Why: These salts are air-stable and do not hydrolyze until subjected to the specific reaction conditions (slow-release mechanism). This maintains a low concentration of the active boronic acid species, minimizing the window for side reactions.

  • Trade-off: Requires solubility in polar solvents (MeOH, Water), which may not dissolve highly lipophilic electrophiles.

3. MIDA Boronate

  • Best For: Iterative couplings or highly unstable cores.

  • Why: The N-methyliminodiacetic acid (MIDA) ligand renders the boron atom sp3-hybridized and unreactive. Hydrolysis only occurs slowly under aqueous basic conditions, providing a controlled "drip-feed" of the active species.

  • Trade-off: Lower atom economy and higher cost of goods.

Decision Framework: Selecting the Right Reagent

Use this logic tree to determine the appropriate form of the 4-benzyloxy-2-isopropylphenyl core for your specific application.

DecisionTree Start Select Boron Species for Coupling Scale What is the Scale? Start->Scale Stability Is the Acid Unstable (Turning brown/oily)? Scale->Stability < 100 mg (Discovery) Result_BF3K Use K-Trifluoroborate (BF3K) Scale->Result_BF3K > 10 g (Process) Solubility Is Electrophile Water Soluble? Stability->Solubility Yes (Unstable) Result_Acid Use Parent Acid (Freshly Recrystallized) Stability->Result_Acid No (Stable) Result_Bpin Use Pinacol Ester (Anhydrous Conditions) Solubility->Result_Bpin No (Lipophilic) Solubility->Result_BF3K Yes (Polar)

Caption: Selection logic based on scale, stability, and solubility constraints.

Experimental Protocols

Protocol A: Conversion to Potassium Trifluoroborate (BF3K)

Use this to stabilize the 4-benzyloxy-2-isopropylphenylboronic acid if the commercial batch is degrading.

  • Dissolution: Dissolve 4-benzyloxy-2-isopropylphenylboronic acid (1.0 equiv) in MeOH (3 mL/mmol).

  • Fluorination: Add KHF2 (4.5 equiv) slowly at 0°C. Note: KHF2 is corrosive to glass; use a plastic (HDPE) vessel if possible or work quickly.

  • Reaction: Stir the suspension vigorously at Room Temperature (RT) for 2 hours.

  • Workup: Concentrate in vacuo to remove MeOH. The residue is a white solid.

  • Extraction: Add Acetone (hot). The BF3K salt dissolves; excess KHF2 and inorganic salts do not. Filter while hot.

  • Precipitation: Concentrate the acetone filtrate to minimal volume and add Et2O to precipitate the pure Potassium (4-benzyloxy-2-isopropylphenyl)trifluoroborate.

  • Yield: Typically >90%.

Protocol B: High-Efficiency Suzuki Coupling (Representative)

Designed for sterically hindered substrates using the Pinacol Ester or Acid.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronate (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G3 (2-3 mol%) or Pd(OAc)2/SPhos (1:2 ratio). Rationale: Buchwald biaryl phosphine ligands are essential to facilitate oxidative addition and reductive elimination in sterically crowded systems.

    • Base: K3PO4 (2.0 - 3.0 equiv). Rationale: Anhydrous K3PO4 in toluene/water biphasic mix allows buffering without high pH spikes that cause deboronation.

    • Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1).

  • Procedure:

    • Charge a reaction vial with Aryl Halide, Boronate, Base, and Catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 80-100°C for 4-16 hours. Note: Monitor by LCMS. If deboronation is observed (Ar-H mass), lower temp to 60°C and double catalyst loading.

    • Cool, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. (2014). Describes the use of specific ligands (AntPhos, SPhos) for ortho-substituted systems.

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. (2019). Discusses the electronic effects of alkoxy groups on hydrolysis rates.

  • Product Specification: 4-Benzyloxy-2-isopropylphenylboronic acid. ChemShuttle/Sigma-Aldrich. Physical properties and CAS verification.

  • Protodeboronation Mechanisms and Solutions.Chemical Reviews.
Validation

assessing the stereoselectivity of reactions involving 4-Benzyloxy-2-isopropylphenylboronic acid

Executive Summary: The Steric-Electronic Paradox 4-Benzyloxy-2-isopropylphenylboronic acid represents a unique challenge in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and axially chiral biaryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Paradox

4-Benzyloxy-2-isopropylphenylboronic acid represents a unique challenge in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors and axially chiral biaryl scaffolds. Its structure presents a "Steric-Electronic Paradox":

  • Steric Hindrance: The ortho-isopropyl group imposes a significant rotational barrier (

    
    ), often leading to stable atropisomers in biaryl products. This makes it a critical reagent for atroposelective synthesis .
    
  • Electronic Activation: The para-benzyloxy group is a strong electron donor (EDG), increasing the nucleophilicity of the aryl ring. While this activates the ring, it simultaneously renders the C-B bond highly susceptible to protodeboronation , a primary failure mode.

This guide compares this reagent against its structural analogs, defining the optimal protocols to harness its stereochemical potential while mitigating instability.

Critical Mechanistic Assessment

The Ortho-Isopropyl Effect on Transmetallation

In Palladium-catalyzed Suzuki-Miyaura couplings, the transmetallation step is generally rate-determining for hindered substrates. The bulk of the ortho-isopropyl group hinders the approach of the boronate species to the Pd(II) center.

  • Consequence: Slower reaction rates compared to ortho-methyl or unsubstituted analogs.

  • Risk: Extended reaction times increase the window for protodeboronation (hydrolytic cleavage of the C-B bond).

Atropisomerism & Stereocontrol

When coupled with a hindered electrophile (e.g., a substituted heterocycle or ortho-substituted aryl halide), the product possesses an axis of chirality.[1][2]

  • Rotational Barrier: The isopropyl group typically confers a rotational energy barrier

    
    , often sufficient to isolate distinct atropisomers at room temperature.
    
  • Selectivity Strategy: Stereocontrol is achieved not just by chiral ligands, but by Dynamic Kinetic Resolution (DKR) or Desymmetrization pathways where the bulky isopropyl group directs the Pd-insertion face.

Figure 1: Mechanistic pathway highlighting the competition between productive stereoselective coupling and protodeboronation.

Comparative Analysis: Selecting the Right Reagent

This table compares 4-Benzyloxy-2-isopropylphenylboronic acid with its common alternatives in the context of synthesizing hindered biaryls.

Feature4-Benzyloxy-2-isopropyl- (Target)4-Benzyloxy-2-methyl- (Alternative A)4-Methoxy-2-isopropyl- (Alternative B)
Steric Bulk High (Isopropyl)Medium (Methyl)High (Isopropyl)
Atropostability High (

kcal/mol)
Moderate (

kcal/mol)
High
Transmetallation Rate Slow (Requires specialized ligands)FastSlow
Protodeboronation Risk High (EDG + Steric delay)MediumModerate (Methoxy is less donating than OBn)
Deprotection Strategy Hydrogenolysis (Pd/C, H2) or Lewis AcidSameDemethylation (BBr3 - harsh conditions)
Ideal Application Stereodefined SGLT2 inhibitors ; Late-stage phenol release.Flexible biaryls; Rapid library synthesis.Stable analogs where phenol is not required.

Key Insight: Choose the Isopropyl variant when axial chirality is a desired feature or when the target biological pocket requires significant hydrophobic bulk. Use the Methyl variant if the rotational barrier is unnecessary, as it yields faster, cleaner reactions.

Optimized Experimental Protocol

To maximize stereoselectivity and yield while suppressing protodeboronation, the following protocol uses a specialized Buchwald precatalyst system.

Protocol: Atroposelective Cross-Coupling

Reagents:

  • Boronic Acid: 4-Benzyloxy-2-isopropylphenylboronic acid (1.2 - 1.5 equiv)

  • Electrophile: Hindered Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)

    • Why? SPhos provides a bulky, electron-rich environment that facilitates oxidative addition and stabilizes the monoligated Pd species, accelerating transmetallation of hindered boronic acids.

  • Base: K₃PO₄ (3.0 equiv) or Ba(OH)₂

    • Why? Anhydrous K₃PO₄ minimizes water, reducing protodeboronation. Ba(OH)₂ (C-H activation grade) can accelerate transmetallation via the "oxo-palladium" pathway.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the solvent and stir for 10 mins to form the active catalytic species (L-Pd(0)).

  • Substrate Addition: Add the aryl halide and the base.

  • Controlled Addition: Add 4-Benzyloxy-2-isopropylphenylboronic acid.

    • Crucial Step: If protodeboronation is observed (via LCMS monitoring), switch to slow addition of the boronic acid (as a solution) over 1 hour to keep its instantaneous concentration low relative to the catalyst.

  • Reaction: Heat to 80–100 °C. Monitor via HPLC.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.

Validation of Stereoselectivity

Because the ortho-isopropyl group induces axial chirality, standard achiral HPLC will not suffice if the partner is also hindered.

Method A: Chiral Stationary Phase HPLC
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).

  • Detection: UV at 254 nm (Benzyloxy chromophore is strong).

  • Success Metric: Baseline separation of atropisomers (Resolution

    
    ).
    
Method B: Variable Temperature (VT) NMR

To determine the stability of the formed axis:

  • Dissolve purified product in DMSO-d6 or Toluene-d8.

  • Acquire ¹H NMR spectra at 25°C, 50°C, 75°C, 100°C.

  • Observation: Coalescence of the diastereotopic isopropyl methyl signals (doublets becoming a broad singlet) indicates the rotation barrier has been overcome.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate 
    
    
    
    using the Eyring equation.

References

  • Mechanistic Studies on Suzuki-Miyaura Coupling

    • Title: Transmetalation of Arylboronic Acids in the Suzuki-Miyaura Cross-Coupling Reaction.[3]

    • Source: J. Am. Chem. Soc.[4][5]

    • URL:[Link]

  • Atroposelective Synthesis

    • Title: Atroposelective Synthesis of Axially Chiral Biaryls by Palladium-C
    • Source: Beilstein J. Org.[2] Chem.

    • URL:[Link]

  • SGLT2 Inhibitor Chemistry (Contextual)

    • Title: Design and Synthesis of SGLT2 Inhibitors: C-Glucosides with Benzyltriazolopyridinone.[6][7]

    • Source: Bioorg. Med. Chem. Lett.
    • URL:[Link]

  • Protodeboronation Kinetics

    • Title: Protodeboron
    • Source: J. Org.[5][8] Chem.

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Benzyloxy-2-isopropylphenylboronic Acid

Core Directive & Safety Pre-requisites Objective: To execute the safe, compliant, and permanent disposal of 4-Benzyloxy-2-isopropylphenylboronic acid, minimizing environmental impact and personnel exposure. Hazard Profil...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Safety Pre-requisites

Objective: To execute the safe, compliant, and permanent disposal of 4-Benzyloxy-2-isopropylphenylboronic acid, minimizing environmental impact and personnel exposure.

Hazard Profile (GHS Classification): Based on the structural class of phenylboronic acids, this compound is classified as Warning .[1]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2]

Critical Safety Note: Boronic acids are generally stable but can dehydrate to form boroxines (cyclic anhydrides) under heat or vacuum. While this does not significantly alter the disposal path, it emphasizes the need to keep waste containers sealed and cool to prevent uncharacterized physical changes.

Personal Protective Equipment (PPE) Matrix
CategorySpecificationRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during solid waste transfer.
Ocular Chemical Splash Goggles Mandatory. Safety glasses are insufficient due to the risk of airborne dust entering the eye.
Dermal Nitrile Gloves (Double Layer) Boronic acids can penetrate compromised skin. Double gloving ensures a barrier during waste handling.
Body Tyvek® Lab Coat / Apron Prevents contamination of street clothes; disposable sleeves recommended for bulk transfer.

Waste Characterization & Segregation

Proper segregation is the single most critical step in chemical disposal. Mixing incompatible waste streams can lead to exothermic reactions or regulatory fines.

Chemical Classification:

  • Organic / Inorganic: Organic.

  • Halogen Content: Non-Halogenated . (The molecule contains C, H, B, O only; no F, Cl, Br, I).

  • Physical State: Solid (Powder).[6]

Incompatibility Warning:

  • Oxidizers: Do NOT mix with strong oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid). Boronic acids undergo oxidative deborylation in the presence of oxidizers, generating phenols and potentially significant heat.

Step-by-Step Disposal Protocols

Workflow A: Pure Solid Waste (Expired or Unused)

Applicability: Old reagent bottles, scraped solids from reaction flasks.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[7]

    • Use an antistatic spatula to minimize dust generation.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write "4-Benzyloxy-2-isopropylphenylboronic acid".

    • Constituents: "100% Organic Solid".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Workflow B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates, or dissolved samples.

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane, THF, Methanol).

  • Segregation:

    • If solvent is Non-Halogenated (e.g., Methanol, THF): Dispose in "Non-Halogenated Organic Solvents" carboy.

    • If solvent is Halogenated (e.g., DCM, Chloroform): Dispose in "Halogenated Organic Solvents" carboy.

  • Concentration Limit: If the boronic acid concentration exceeds 10% w/v, consider precipitating it out as a solid to reduce the load on liquid incinerators, though this is rarely mandatory for small lab scales.

  • pH Check: Ensure the waste stream is neutral (pH 5-9). Boronic acids are weak acids; extreme pH can trigger unexpected precipitation or side reactions in commingled waste.

Workflow C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, pipette tips.

  • Collection: Place items in a clear, 6-mil polyethylene bag or a dedicated "Chemically Contaminated Debris" bucket.

  • Sealing: When full, goose-neck seal the bag with tape.

  • Disposal: This stream is typically incinerated as "Lab Trash" or "Dry Active Waste" depending on facility protocols. Do not throw in regular municipal trash.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for segregating 4-Benzyloxy-2-isopropylphenylboronic acid waste.

DisposalWorkflow Start Waste Generation: 4-Benzyloxy-2-isopropylphenylboronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Reaction Mix Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Consumables SolidContainer Container: HDPE Wide-Mouth Jar Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck DebrisBag Container: 6-mil Poly Bag or Chem-Trash Pail Debris->DebrisBag SolidLabel Label: 'Non-Halogenated Organic Solid' Tag: Toxic/Irritant SolidContainer->SolidLabel Incineration FINAL DISPOSAL: High-Temperature Incineration SolidLabel->Incineration Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains F, Cl, Br, I NonHalo Non-Halogenated Solvent (e.g., MeOH, THF) SolventCheck->NonHalo C, H, O only Halo->Incineration Stream A NonHalo->Incineration Stream B DebrisBag->Incineration

Caption: Decision tree for segregating boronic acid waste streams based on physical state and solvent compatibility.

Regulatory Compliance & Logistics

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a P-listed or U-listed acute hazardous waste. However, it is regulated based on its characteristics and the "Cradle-to-Grave" liability.

  • Waste Code:

    • Pure Substance: Generally classified as Non-Regulated Chemical Waste (unless it exhibits ignitability, which is rare for this solid). However, best practice assigns it to a "Lab Pack" for incineration.

    • In Solvent: The waste code is determined by the solvent (e.g., F002 for Methylene Chloride, D001 for Ignitable solvents like THF).

  • Disposal Method: The only acceptable final disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). Landfilling is strictly prohibited for organic chemical research waste.

Emergency Procedures (Accidental Release)
  • Spill (Solid):

    • Evacuate immediate area if dust is airborne.[3][4][8]

    • Don PPE (Goggles, N95, Gloves).

    • Cover spill with damp paper towels to prevent dust dispersion.

    • Sweep up carefully and place in a waste jar.

    • Clean surface with soap and water.[2][3][4][5][8]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[5]

    • Eyes: Rinse at eyewash station for 15 minutes. Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2773480, 4-Isopropylphenylboronic acid (Structural Analogue). Retrieved from [Link]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Benzyloxy-2-isopropylphenylboronic Acid

Boronic acids are a cornerstone of modern synthetic chemistry, notably in Suzuki-Miyaura cross-coupling reactions.[1] Their utility, however, is paired with potential hazards that necessitate careful handling. Generally,...

Author: BenchChem Technical Support Team. Date: February 2026

Boronic acids are a cornerstone of modern synthetic chemistry, notably in Suzuki-Miyaura cross-coupling reactions.[1] Their utility, however, is paired with potential hazards that necessitate careful handling. Generally, boronic acids are known to be irritants to the skin, eyes, and respiratory system.[2][3][4] Therefore, a comprehensive understanding and implementation of appropriate safety measures are paramount.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, the primary method for exposure control is the implementation of robust engineering controls. All manipulations of 4-Benzyloxy-2-isopropylphenylboronic acid, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[5] This is critical to prevent the inhalation of any airborne particulates. The work area should also be equipped with an eyewash station and a safety shower, ensuring immediate access in the event of an emergency.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical to prevent direct contact with 4-Benzyloxy-2-isopropylphenylboronic acid. The following table summarizes the recommended PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][5][6]To protect against splashes, dust, and vapors that can cause serious eye irritation.[3][4]
Hand Protection Nitrile or neoprene gloves.[5]To prevent skin contact, which can lead to irritation.[3][4][6]
Body Protection A fully fastened lab coat.[6][7][8]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved air-purifying respirator for dusts and mists may be necessary for large quantities or if engineering controls are insufficient.[6][7]To prevent respiratory tract irritation from inhalation of the powder.[3][4]

Expert Insight: The causality behind these PPE choices lies in the known reactivity and physical state of boronic acids. As solids, they can easily become airborne, posing an inhalation risk. Their acidic nature and organic functionalities can lead to irritation upon contact with moist tissues like the eyes and skin.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of 4-Benzyloxy-2-isopropylphenylboronic acid, from initial preparation to final disposal.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve reaction_setup Set up Reaction Apparatus prep_dissolve->reaction_setup Transfer to Reaction reaction_add Add Boronic Acid Solution reaction_setup->reaction_add reaction_monitor Monitor Reaction Progress reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench Proceed to Work-up workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify disposal_segregate Segregate Boronic Acid Waste workup_purify->disposal_segregate Generate Waste disposal_container Use Labeled, Sealed Containers disposal_segregate->disposal_container disposal_consult Consult EHS for Pickup disposal_container->disposal_consult

Safe handling workflow for 4-Benzyloxy-2-isopropylphenylboronic acid.

Detailed Protocol:
  • Preparation:

    • Always don the required PPE before entering the laboratory and approaching the work area.[8]

    • Ensure the chemical fume hood is functioning correctly.

    • Carefully weigh the solid 4-Benzyloxy-2-isopropylphenylboronic acid in the fume hood to minimize dust generation.

    • Add the solid to the chosen solvent in a controlled manner.

  • Reaction:

    • Set up the reaction apparatus within the fume hood.

    • Add the boronic acid solution to the reaction mixture as per the experimental protocol.

    • Continuously monitor the reaction.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture according to the established procedure.

    • Perform any necessary extractions and purifications, such as column chromatography, within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of boronic acid waste is crucial to ensure environmental and personnel safety.

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

  • Containerization: Collect all solid and liquid waste containing 4-Benzyloxy-2-isopropylphenylboronic acid in designated, clearly labeled, and sealed containers.[7][9] The label should include "Hazardous Waste," the full chemical name, and any known hazards.

  • Consult Institutional Guidelines: Always consult your institution's EHS department or your laboratory's Chemical Hygiene Plan for specific disposal procedures.[9] Local regulations will dictate the final disposal method.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[10] Never dispose of boronic acids down the drain or in regular trash unless explicitly permitted by local authorities for very small, dilute quantities of simple boronic acids.[7][9][10][11]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][12] Seek medical attention if irritation develops or persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2][6] Seek immediate medical attention.

  • Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's EHS department.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • Boric acid. Chemtalk. [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET. AFG Bioscience LLC. [Link]

  • Boronic acids : everything you need to know!. Interchim – Blog. [Link]

  • 4-Isopropylphenylboronic acid. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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